1-Phenylacridin-9(10H)-one
Description
Historical Context and Significance of the Acridinone (B8587238) Scaffold in Chemical Research
The story of acridines and acridinones in scientific research is a long and impactful one. A pivotal moment in their history was the development of the anticancer agents Ledakrin and the antiseptic Acriflavine in 1912. researchgate.net This marked the beginning of extensive investigations into the biological activities of this class of compounds. The planar aromatic structure of the acridine (B1665455) scaffold is a key determinant of its biological activity, enabling it to intercalate with DNA. researchgate.netresearchgate.net This fundamental interaction has been a driving force in the design of numerous anticancer drugs. researchgate.net
Beyond their well-established role as DNA intercalators, acridine and acridinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antimalarial, antiviral, and antiprion properties. researchgate.netopenmedicinalchemistryjournal.com Their utility extends to being P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer, as well as enzyme inhibitors and agents for neurodegenerative disorders. nih.govresearchgate.net The ability to modify the acridinone structure to target specific biological pathways has cemented its status as a highly sought-after pharmacophore in modern therapeutics. researchgate.netnih.gov
Structural Features and Chemical Nomenclature of 1-Phenylacridin-9(10H)-one
This compound is a specific derivative of the acridinone core. Its chemical structure is characterized by a tricyclic system where a phenyl group is attached to the nitrogen atom at position 10. The "(10H)" in the name indicates that the nitrogen at position 10 is bonded to a hydrogen atom in the parent acridinone structure, which is replaced by the phenyl group in this derivative. The "=O" at position 9 signifies the ketone functional group.
The systematic IUPAC name for this compound is 10-phenylacridin-9-one. nih.gov It is also commonly referred to as N-phenylacridone or simply phenylacridone. nih.gov The presence of the phenyl group at the nitrogen atom significantly influences the molecule's electronic properties and spatial conformation, which in turn affects its reactivity and potential applications.
Below is a table summarizing key structural and identifying information for this compound:
| Property | Value |
| IUPAC Name | 10-phenylacridin-9-one nih.gov |
| Synonyms | N-Phenylacridone, Phenylacridone, 10-Phenyl-9(10H)-acridone nih.gov |
| Molecular Formula | C₁₉H₁₃NO nih.gov |
| Molecular Weight | 271.31 g/mol nih.govsigmaaldrich.com |
| CAS Number | 5472-23-1 nih.govsigmaaldrich.com |
| SMILES String | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 nih.gov |
| InChI Key | GOKIEMZASYETFM-UHFFFAOYSA-N nih.govsigmaaldrich.com |
Overview of Current Research Trajectories on Phenylacridinone Compounds
Contemporary research on phenylacridinone compounds is vibrant and multifaceted, extending far beyond their traditional use in medicinal chemistry. A significant area of investigation is their application in materials science, particularly in the development of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). For instance, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, was designed using the acridin-9(10H)-one core as an acceptor and demonstrated excellent performance in a yellow OLED. rsc.org
Furthermore, derivatives of phenylacridinone are being explored as powerful photocatalysts. Acridinium-based photocatalysts, such as 9-mesityl-10-phenylacridinium tetrafluoroborate, are gaining attention as sustainable alternatives to traditional transition-metal catalysts. sigmaaldrich.com These organic photocatalysts exhibit high chemical stability and can mediate a variety of important organic reactions. smolecule.com
In the realm of medicinal chemistry, the focus has expanded to include the development of highly specific and potent agents. For example, researchers are designing acridine/acridone-peptide hybrids for selective interaction with G-quadruplex DNA, a structure of interest in cancer therapy. nih.gov The ability to synthesize a wider range of these molecules opens up possibilities for exploring new drug candidates for various diseases. sciencedaily.com The synthesis of 9-phenylacridines through methods like ortho-lithiation–cyclization sequences continues to be an active area of research to efficiently generate these valuable compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19-15-9-4-5-11-16(15)20-17-12-6-10-14(18(17)19)13-7-2-1-3-8-13/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUWKPOTOQSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778653 | |
| Record name | 1-Phenylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160289-77-0 | |
| Record name | 1-Phenylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenylacridin 9 10h One and Its Derivatives
Classical and Contemporary Synthetic Routes to the Phenylacridinone Core Structure
The fundamental tricyclic structure of acridinone (B8587238) can be assembled through several key disconnection approaches.
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, typically using copper as a catalyst. wikipedia.orgnih.govnumberanalytics.com A key variation, the Jourdan-Ullmann coupling, is a classical and reliable method for constructing the acridone (B373769) skeleton. researchgate.net
This process generally involves two main steps:
N-Arylation: An Ullmann condensation (a C-N coupling reaction) occurs between an anthranilic acid derivative (or its ester) and an aryl halide. wikipedia.orgresearchgate.net This forms an N-arylanthranilic acid intermediate. Traditional conditions for this step often required high temperatures and stoichiometric amounts of copper. wikipedia.org
Cyclization: The resulting N-arylanthranilic acid is then cyclized under acidic conditions to yield the acridin-9(10H)-one core. researchgate.netscribd.com Common acylating reagents used for this ring-closure include polyphosphoric acid (PPA), sulfuric acid, or phosphorus oxychloride. researchgate.netscribd.com
Table 1: Overview of Jourdan-Ullmann Synthesis for Acridinones
| Step | Reaction Type | Reactants | Catalyst/Reagent | Product |
| 1 | Ullmann Condensation | Anthranilic Acid + Aryl Halide | Copper (Cu) or Copper Salts (e.g., CuI) | N-Arylanthranilic Acid |
| 2 | Intramolecular Acylation | N-Arylanthranilic Acid | Strong Acid (e.g., H₂SO₄, PPA) | Acridin-9(10H)-one |
Oxidative Cyclization Protocols (e.g., from o-arylamino benzophenones)
Oxidative cyclization provides an alternative route to the acridinone core, often starting from pre-assembled precursors like o-arylamino benzophenones. researchgate.net This method relies on the formation of a C-C bond between two aromatic rings through an intramolecular oxidative aromatic coupling. researchgate.net
Various oxidizing agents can promote this transformation. For instance, reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) have been used to mediate efficient ring-closing reactions at room temperature without the need for a metal catalyst. rsc.org The reaction proceeds by activating the aromatic rings towards electrophilic attack, leading to the desired cyclization and formation of the tricyclic acridinone system. This approach is valuable for its often milder conditions compared to classical thermal methods.
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like acridinones in a single step from three or more starting materials. rsc.orgnih.govyoutube.com This approach enhances atom economy and operational simplicity. nih.gov
A notable example involves a three-component reaction between a chalcone, an aniline (B41778), and a β-ketoester, catalyzed by Cerium(IV). researchgate.net This process yields a 1,3-diaryl-1,2-dihydroacridin-9(10H)-one intermediate. Subsequent aromatization, which can be achieved by microwave irradiation in nitrobenzene (B124822) (acting as both solvent and oxidant), affords the fully unsaturated 1,3-diarylacridin-9(10H)-one. researchgate.net Such strategies allow for the rapid assembly of highly substituted acridinone derivatives.
A more unconventional and modern approach to the acridone core involves the use of highly reactive benzyne (B1209423) intermediates. An unusual transformation has been reported where benzyne, generated in situ, undergoes an intermolecular insertion into the C-N bond of a β-lactam. caltech.edu This initial insertion is followed by a ring expansion to produce a dihydroquinolinone. This intermediate then reacts with a second equivalent of benzyne, leading to the N-phenyl acridone structure through an intramolecular C-C bond formation and subsequent elimination. caltech.edu This one-pot process demonstrates a novel pathway to access complex heterocyclic structures from strained ring systems. caltech.edu
Advanced Functionalization and Derivatization Strategies for Phenylacridinone Systems
Once the core phenylacridinone structure is formed, advanced methods can be used to introduce further functional groups at specific positions, which is crucial for tuning the molecule's properties.
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This methodology allows for the direct arylation of the acridinone core.
The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, which can selectively activate a specific C-H bond on the aromatic ring. rsc.org In the presence of an aryl halide or triflate, a new carbon-carbon bond is formed, attaching a new aryl group to the acridinone skeleton. rsc.orgresearchgate.netnih.gov The regioselectivity of the reaction can often be controlled by the directing ability of existing functional groups or the inherent electronic properties of the heterocyclic system. This strategy has been successfully applied to related benzoheterocycles, demonstrating its potential for creating diverse libraries of functionalized acridinone derivatives. rsc.org A related palladium-catalyzed dual C-H carbonylation of diarylamines can also provide direct access to the acridone core itself. organic-chemistry.org
Copper-Catalyzed Oxidative Intramolecular Ring-Closing Reactions
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of acridone derivatives. These methods often proceed via an oxidative intramolecular cyclization mechanism. A notable example involves the synthesis of quinazolinone and indazolone derivatives, which shares mechanistic principles with acridone synthesis. In this protocol, dimethylformamide (DMF) serves not only as the solvent but also as a one-carbon synthon for the construction of the heterocyclic ring. The reaction is catalyzed by copper and proceeds under base-free and Brønsted acid-free conditions, highlighting its environmental advantages. This methodology has demonstrated good scalability and a broad synthetic scope. thieme-connect.de
The synthesis of N-phenyl-1H-indazoles through a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones further illustrates the utility of copper catalysis in forming N-aryl bonds, a key step in the synthesis of N-phenylacridinones. beilstein-journals.org In a specific approach to 9-phenylacridines, a two-step sequence involving ortho-lithiation followed by cyclization has been reported. While not a direct copper-catalyzed cyclization, the principles of intramolecular ring formation are central. In this method, tertiary alcohols, prepared from ortho-lithiated pivaloyl anilines and benzoyl chloride, undergo acid-mediated cyclization to yield 9-phenylacridines in high yields. researchgate.net
Nucleophilic Addition and Elimination Pathways
The synthesis of acridinium (B8443388) dyes, which are precursors to acridones, often involves nucleophilic addition. A common method is the addition of an aryl Grignard reagent to an acridone, followed by an acid-mediated dehydration. chinesechemsoc.org This highlights a nucleophilic addition to the carbonyl group of the acridone scaffold.
Furthermore, the concept of nucleophilic addition is central to understanding the reactivity of the acridinium core. For instance, in the development of stable acridinium photocatalysts, it was observed that nucleophiles like fluoride (B91410) could add to the electrophilic acridinium ring, leading to catalyst deactivation. This underscores the importance of the nucleophilic addition pathway in the chemistry of acridinium species. youtube.com
Elimination reactions are also integral to these synthetic sequences. The acid-catalyzed dehydration of the tertiary alcohol formed after the Grignard addition is a classic elimination reaction that leads to the formation of the acridinium system.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates and often improve yields. rsc.orgrsc.org This technology has been successfully applied to the synthesis of various acridine (B1665455) derivatives. The advantages include a significant reduction in reaction time and the use of environmentally benign solvents like water. rsc.orgrsc.org
For instance, a green and efficient method for synthesizing acridine derivatives utilizes a Co/C catalyst derived from rice husks in water under microwave irradiation. This one-pot, multi-component pathway demonstrates high yields and catalyst reusability. rsc.orgrsc.org Another example is the microwave-induced synthesis of substituted tetrahydroacridin-8-ones, which proceeds through an uncatalyzed multi-component reaction. nih.gov
The application of microwave irradiation has also been reported for the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing the broad utility of this technique in heterocyclic chemistry. The reactions are completed in minutes with excellent yields compared to conventional heating methods which require hours. nih.gov A facile, high-yield synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester has also been achieved using a modified commercial microwave oven, further demonstrating the power of this technology. nih.gov
Metal-Free Photocatalytic Oxidation Methods
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Acridinium salts are prominent organic dyes that act as potent photoredox catalysts. nih.gov These catalysts, upon irradiation with blue light, can engage in single electron transfer processes to generate highly reactive radical cations from various substrates. youtube.com
A key application of acridine photocatalysis is the direct decarboxylative radical generation from carboxylic acids. This method has been utilized in dual catalytic systems, for example, with copper, for decarboxylative amination and conjugate additions. nih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions.
The development of modular and scalable syntheses of acridinium photocatalysts themselves has been a significant area of research. One such method involves a site-selective late-stage C(aryl)–H alkylation of acridinium salts with organotrifluoroborates, initiated by visible light, followed by electrocatalytic dehydrogenation. This allows for the rapid diversification of the acridinium core structure. chinesechemsoc.org
Synthesis of Structurally Modified Phenylacridinone Analogues
Synthesis of Dihydroacridinone Derivatives
The synthesis of dihydroacridinone derivatives often involves multi-component reactions. These reactions are highly efficient, allowing for the construction of complex molecules in a single step from simple starting materials. For example, the synthesis of dihydropyrimidinone (DHPM) derivatives, which are structurally related to dihydroacridinones, is often achieved through the Biginelli reaction. This one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) is a classic example of a multi-component reaction. jmchemsci.comderpharmachemica.commdpi.comnih.gov
Microwave-induced synthesis has also been employed for the preparation of substituted tetrahydroacridin-8-ones. This method involves the uncatalyzed multi-component reaction of dimedone or cyclohexan-1,3-dione, α-naphthylamine, and various substituted benzaldehydes. nih.gov The synthesis of 3,4-dihydro-2(1H)-pyridones and their derivatives, which are also privileged structures in medicinal chemistry, can be achieved through various synthetic routes, including multi-component reactions. nih.gov
Incorporation of Electron-Donating and Electron-Withdrawing Substituents
The ability to introduce electron-donating and electron-withdrawing groups onto the phenylacridinone scaffold is crucial for tuning its electronic and photophysical properties. This is particularly important for applications in photoredox catalysis, where the redox potential of the catalyst is a key parameter. nih.gov
The synthesis of acridinium photocatalysts with diverse substituents at the 3,6-positions has been achieved through a modular approach involving late-stage C-H alkylation. This method allows for the introduction of a wide array of electronically and sterically diverse substituents. chinesechemsoc.org For example, replacing a mesitylene (B46885) ring with a less electron-rich xylene ring on the acridinium core can mitigate intramolecular charge transfer, which is often a counterproductive process in photoredox reactions. youtube.com
In a study on thieno[2,3-b]pyridine (B153569) derivatives, the effect of electron-withdrawing and electron-donating substituents on the phenyl ring was investigated. The synthesis involved the reaction of a 2-chloro-N-phenylacetamide with a thiophene (B33073) derivative. The electronic properties of the substituents were shown to significantly affect the biological activity of the compounds. mdpi.com
Formation of Acridinium Salts and Boronated Derivatives
The transformation of the 1-phenylacridin-9(10H)-one scaffold into acridinium salts and the incorporation of boron-containing moieties represent significant avenues in the development of novel functional molecules, particularly for applications in photoredox catalysis and therapy.
Acridinium Salt Formation
Acridinium salts are traditionally synthesized from their corresponding acridone precursors. A common method involves the addition of an organometallic nucleophile, such as a Grignard reagent, to the carbonyl group of the acridone. The resulting tertiary alcohol intermediate is then subjected to acidic conditions, which facilitates dehydration and subsequent aromatization to furnish the acridinium core. nih.govchinesechemsoc.org For instance, the synthesis of 9-mesityl-10-phenylacridinium tetrafluoroborate, a widely used photoredox catalyst, can be achieved through the addition of a mesityl Grignard reagent to 10-phenylacridone, followed by treatment with an acid. youtube.com
More recent and efficient strategies have been developed to overcome the often harsh conditions and limited substrate scope of traditional methods. One such approach involves the direct conversion of a xanthylium salt into the corresponding acridinium salt by condensation with an aniline derivative. nih.gov Another modern technique is the site-selective C-H alkylation of acridinium salts with organotrifluoroborates, which allows for late-stage functionalization under visible light photoredox conditions. chinesechemsoc.org
The general scheme for the traditional synthesis of acridinium salts from acridones is depicted below:
Scheme 1: General synthesis of acridinium salts from acridones.

Boronated Acridinium Derivatives
The synthesis of boron-containing acridine derivatives has been explored for applications such as boron neutron capture therapy (BNCT). One strategy involves the conjugation of boron clusters, like cobalt bis(dicarbollide), to the acridine framework. This has been accomplished via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. In this method, a 9-azidoacridine (B1194597) derivative is reacted with a terminal alkyne bearing the cobalt bis(dicarbollide) moiety to yield the 1,2,3-triazole-linked conjugate. mdpi.comresearchgate.netnih.gov
A more direct approach to boronated acridinium dyes involves the reaction of a 10-substituted-9(10H)-acridanone with a lithiated phenylboronic azaester. The subsequent aromatization with an acid, such as perchloric acid, yields a series of isomeric boronated acridinium dyes where the boronic group is attached at the ortho, meta, or para position of the 9-phenyl ring. acs.org These compounds can exist as cationic acridinium salts or as zwitterionic trifluoroborato derivatives upon treatment with a fluoride source. acs.org The photophysical properties of these dyes are influenced by the position of the boron-containing group. acs.orgresearchgate.net
The table below summarizes examples of synthesized boronated acridinium derivatives.
| Compound Class | Synthetic Approach | Boron Moiety | Key Reactants | Reference |
| Cobalt bis(dicarbollide)-Acridine Conjugates | CuAAC "Click" Reaction | Cobalt bis(dicarbollide) | 9-Azidoacridine, Alkyne-functionalized cobalt bis(dicarbollide) | mdpi.comresearchgate.net |
| Boronated Acridinium Dyes | Nucleophilic addition & Aromatization | Phenylboronic azaester | 10-(4'-octyloxyphenyl)-9(10H)-acridanone, Lithiated phenylboronic azaesters | acs.org |
Table 1: Synthetic approaches to boronated acridine derivatives.
The molecular structure of these derivatives has been confirmed through various analytical techniques, including X-ray diffraction, which shows that the phenyl rings are typically oriented almost perpendicularly to the central acridinium core. acs.org
Adduct Formation with Ketenes and Subsequent Transformations
Ketenes, characterized by the R₂C=C=O functional group, are highly reactive intermediates known for their participation in cycloaddition reactions. wikipedia.orgbritannica.com Due to the sp-hybridized central carbon and the cumulated double bonds, ketenes are potent electrophiles and readily react with a variety of nucleophilic partners. wikipedia.org The carbonyl group of this compound can act as a ketenophile, participating in cycloaddition reactions with ketenes.
The most common reaction between a ketene (B1206846) and a carbonyl compound is a thermal [2+2] cycloaddition. britannica.comlibretexts.org In the context of this compound, the reaction with a ketene is expected to yield a spiro-β-lactone adduct. This transformation involves the concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component and the carbonyl group of the acridone as the suprafacial component. youtube.com The reaction proceeds through a perpendicular approach of the two reactants to form a four-membered lactone ring fused at the C-9 position of the acridone core. youtube.comscripps.edu
The general reaction is illustrated in the scheme below:
Scheme 2: General [2+2] cycloaddition of a ketene with this compound.
![General [2+2] cycloaddition of a ketene with this compound](https://i.imgur.com/EXAMPLE2.png)
The regioselectivity of this cycloaddition is dictated by the electronic nature of the reactants. The highly electrophilic central carbon of the ketene bonds to the nucleophilic oxygen of the acridone carbonyl, while the ketene's carbonyl carbon bonds to the C-9 carbon of the acridone. libretexts.orgyoutube.com
These spiro-β-lactone adducts can potentially undergo further transformations. For instance, β-lactones are known to undergo decarboxylation upon heating or under catalytic conditions to yield alkenes. They can also be opened by various nucleophiles, providing a route to other functionalized acridine derivatives. While the specific reaction of ketenes with this compound is not extensively detailed in dedicated studies, the principles of ketene chemistry provide a strong basis for predicting this reactivity. The well-established Staudinger synthesis, the reaction of ketenes with imines to form β-lactams, serves as a classic example of this type of [2+2] cycloaddition. wikipedia.orglibretexts.org
The table below outlines the expected adduct formation.
| Reactant 1 | Reactant 2 | Expected Product Type | Reaction Type |
| This compound | Ketene (R'R''C=C=O) | Spiro-β-lactone | [2+2] Cycloaddition |
Table 2: Expected adduct formation between this compound and a ketene.
Advanced Spectroscopic Characterization and Structural Elucidation of Phenylacridinone Systems
Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including phenylacridinone systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-phenylacridin-9(10H)-one, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic protons on both the acridinone (B8587238) core and the phenyl substituent.
For the parent compound, 10-phenylacridin-9(10H)-one, the protons on the acridinone moiety typically appear as a series of doublets and triplets in the downfield region of the spectrum, consistent with their aromatic nature. nih.govrsc.org For instance, the protons at positions 2 and 7 often show a doublet of doublets due to coupling with adjacent protons. nih.gov The protons of the phenyl group also produce signals in the aromatic region, with their chemical shifts and splitting patterns influenced by their position relative to the acridinone ring. nih.gov
Substituents on the phenylacridinone skeleton cause predictable shifts in the proton signals. For example, an electron-donating group like a methoxy (B1213986) group will typically shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups will have the opposite effect. nih.gov
Here is a representative table of ¹H NMR data for 10-phenylacridin-9(10H)-one and some of its derivatives:
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 10-Phenylacridin-9(10H)-one | CDCl₃ | 8.62 (dd, J = 8.2, 1.7 Hz, 2H), 7.78 – 7.67 (m, 3H), 7.55 – 7.51 (m, 2H), 7.41 (t, J = 4.4 Hz, 2H), 7.30 (t, J = 7.8 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H) rsc.org |
| 2-Methyl-10-phenylacridin-9(10H)-one | CDCl₃ | 8.57 (d, J = 7.2 Hz, 1H), 8.36 (s, 1H), 7.71-7.63 (m, 3H), 7.46 (t, J = 7.6 Hz, 1H), 7.35-7.29 (m, 3H), 7.23 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.8 Hz, 1H), 6.66 (d, J = 8.4 Hz, 1H), 2.44 (s, 3H) nih.gov |
| 2-Chloro-10-phenylacridin-9(10H)-one | CDCl₃ | 8.52 (d, J = 8.4 Hz, 1H), 8.49 (d, J = 2.8 Hz, 1H), 7.73-7.67 (m, 3H), 7.51 (td, J = 8.0, 1.2 Hz, 1H), 7.42-7.37 (m, 3H), 7.26 (t, J = 7.6 Hz, 1H), 6.76 (d, J = 8.4 Hz, 1H), 6.71 (d, J = 8.4 Hz, 1H) nih.gov |
| 2-Methoxy-10-phenylacridin-9(10H)-one | CDCl₃ | 8.58 (d, J = 7.2 Hz, 1H), 7.96 (d, J = 1.2 Hz, 1H), 7.69-7.63 (m, 3H), 7.47 (t, J = 7.6 Hz, 1H), 7.36 (d, J = 8.8 Hz, 2H), 7.24 (d, J = 7.6 Hz, 1H), 7.13 (dd, J = 7.6, 1.2 Hz, 1H), 6.76 (d, J = 8.4 Hz, 1H), 6.72 (d, J = 8.4 Hz, 1H), 3.93 (s, 3H) nih.gov |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In phenylacridinone systems, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carbonyl carbon (C-9) of the acridinone ring is particularly characteristic, appearing far downfield, typically in the range of 177-179 ppm, due to the strong deshielding effect of the double bond to oxygen. nih.govrsc.org
Below is a table summarizing the ¹³C NMR data for 10-phenylacridin-9(10H)-one and some of its derivatives:
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 10-Phenylacridin-9(10H)-one | CDCl₃ | 178.3, 143.3, 139.2, 133.4, 131.3, 130.2, 129.8, 127.5, 122.0, 121.7, 117.0 nih.gov |
| 2-Methyl-10-phenylacridin-9(10H)-one | CDCl₃ | 178.1, 143.1, 141.4, 139.2, 134.9, 133.2, 131.3, 131.2, 130.2, 129.6, 127.4, 126.6, 121.82, 121.77, 121.4, 116.9, 116.8, 20.9 nih.gov |
| 2-Chloro-10-phenylacridin-9(10H)-one | CDCl₃ | 177.1, 143.2, 141.7, 138.8, 133.7, 133.5, 131.4, 130.0, 127.6, 127.4, 126.5, 122.7, 122.1, 121.8, 118.8, 117.6, 117.1 nih.gov |
| 2-Methoxy-10-phenylacridin-9(10H)-one | CDCl₃ | 177.7, 154.8, 142.8, 139.2, 138.2, 133.1, 131.2, 130.2, 129.7, 127.3, 124.2, 22.5, 121.4, 121.2, 118.7, 116.8, 106.2, 56.0 nih.gov |
Advanced Two-Dimensional NMR Techniques (e.g., DEPT NMR)
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.orglibretexts.orgnanalysis.com This is achieved by running a series of experiments with different pulse angles (DEPT-45, DEPT-90, and DEPT-135). libretexts.orgnanalysis.comyoutube.com
DEPT-45: Shows positive signals for all carbons with attached protons (CH, CH₂, and CH₃). nanalysis.comhuji.ac.il
DEPT-90: Shows only signals from CH groups. nanalysis.comyoutube.comhuji.ac.il
DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. nanalysis.comyoutube.comhuji.ac.il
Quaternary carbons (those with no attached protons) are not observed in DEPT spectra. libretexts.orglibretexts.org This technique is invaluable for confirming the number of protons attached to each carbon atom in a phenylacridinone molecule, thereby aiding in the complete and accurate assignment of the ¹³C NMR spectrum. For instance, in a substituted phenylacridinone, DEPT can definitively identify the signals corresponding to a methyl substituent versus the methine carbons of the aromatic rings. acs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of the molecular formula of a compound like this compound. doi.org The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org
In addition to providing the molecular formula, mass spectrometry can also reveal information about the structure of a molecule through its fragmentation pattern. wikipedia.orglibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.
For phenylacridinone systems, common fragmentation pathways observed in techniques like electrospray ionization (ESI) mass spectrometry include the loss of the phenyl group or substituents on the acridinone core. rsc.orgnih.gov The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule and the location of substituents. libretexts.orgmiamioh.edumdpi.com
The following table presents HRMS data for 10-phenylacridin-9(10H)-one and some of its derivatives, showing the calculated and found mass-to-charge ratios (m/z) for the protonated molecule [M+H]⁺.
| Compound | Ionization Mode | Calculated m/z for [M+H]⁺ | Found m/z |
| 10-Phenylacridin-9(10H)-one | APCI | 272.1070 | 272.1076 nih.gov |
| 2-Methyl-10-phenylacridin-9(10H)-one | ESI | 286.1226 | 286.1233 nih.gov |
| 2-Chloro-10-phenylacridin-9(10H)-one | ESI | 306.0680 | 306.0688 nih.gov |
| 2-Methoxy-10-phenylacridin-9(10H)-one | ESI | 302.1176 | 302.1182 nih.gov |
| 1,3-Difluoro-6-(4-chlorophenyl)acridin-9(10H)-one | ESI | 342.0492 | 342.0501 nih.govscispace.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.pl Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.
For this compound, the FT-IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the acridinone ring. This peak typically appears in the region of 1610-1640 cm⁻¹. mdpi.com The exact position of this band can be influenced by substituents on the acridinone core.
Other characteristic absorptions in the FT-IR spectrum of phenylacridinones include:
C-H stretching vibrations of the aromatic rings, typically observed around 3000-3100 cm⁻¹. mdpi.com
C=C stretching vibrations of the aromatic rings, which appear in the region of 1450-1600 cm⁻¹. mdpi.com
C-N stretching vibrations of the acridinone ring.
N-H stretching vibration (if the nitrogen at position 10 is not substituted), which appears as a broad band in the region of 3200-3400 cm⁻¹. mdpi.com
The table below shows representative FT-IR data for some phenylacridinone derivatives.
| Compound | Sample Preparation | Characteristic Vibrational Frequencies (ν_max) in cm⁻¹ |
| 3-(4-Methoxyphenyl)-1-phenylacridin-9(10H)-one | Film | 3264, 3107, 2929, 1617 mdpi.com |
| 1-Phenyl-3-(thiophen-2-yl)-1,2-dihydroacridin-9(10H)-one | Film | 3068, 2923, 1619, 1572 mdpi.com |
| 3-(4-Bromophenyl)-1-phenyl-1,2-dihydroacridin-9(10H)-one | Film | 2774, 1631, 1578, 1487 mdpi.com |
| 3-(4-Chlorophenyl)-1-phenyl-1,2-dihydroacridin-9(10H)-one | Film | 3252, 3056, 2874, 2765, 1700, 1620 mdpi.com |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
Phenylacridinone systems, with their extensive conjugated π-electron systems, typically exhibit strong absorption bands in the UV and sometimes in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of this compound and its derivatives usually shows multiple absorption bands corresponding to π-π* and n-π* electronic transitions.
The position and intensity of these absorption bands are sensitive to the substitution pattern on the acridinone core and the phenyl ring. Electron-donating groups generally cause a red shift (a shift to longer wavelengths), while electron-withdrawing groups can cause a blue shift (a shift to shorter wavelengths). This technique is useful for studying the effects of substituents on the electronic structure and for confirming the extent of conjugation in the molecule. For example, extending the conjugation by adding more aromatic rings would be expected to shift the absorption to longer wavelengths. researchgate.net
The following table provides examples of UV-Vis absorption data for phenylacridinone derivatives.
| Compound | Solvent | Absorption Maxima (λ_max) in nm (ε in M⁻¹·cm⁻¹) |
| 10-(4-Methoxypyridin-2-yl)-1-phenylacridin-9(10H)-one derivative (5'a) | CHCl₃ | 291 (ε = 6.4 × 10³), 471 (ε = 4.2 × 10³), 499 (ε = 4.0 × 10³) acs.org |
| 10-(4-Methoxyphenyl)acridin-9(10H)-one derivative (5h) | H₂O | 298 (ε = 3.1 × 10³), 493 (ε = 2.0 × 10³) acs.org |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Stereochemistry
The process of SC-XRD involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The interaction between the incident X-rays and the electron clouds of the atoms within the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed. youtube.com
Research on acridone (B373769) derivatives has demonstrated the utility of SC-XRD in revealing key structural features. For instance, studies on N-substituted acridones have shown that π-π stacking interactions between the planar acridone moieties and hydrogen bonding are crucial in governing the molecular packing in the crystalline state. rsc.orgresearchgate.net In the case of phenyl-substituted acridinones, a significant structural parameter is the dihedral angle between the plane of the acridone core and the appended phenyl ring, which is influenced by steric hindrance. rsc.org
While a specific crystallographic study for this compound is not widely reported, data from closely related structures, such as N-phenylacridone and other 4-phenylated 9(10H)-acridinone products, provide valuable insights into the expected molecular geometry. rsc.orgresearchgate.net The crystal structure would likely reveal a non-planar conformation where the phenyl group is twisted out of the plane of the acridone ring system to minimize steric strain. The packing of these molecules in the crystal lattice is anticipated to be stabilized by a combination of intermolecular forces, including hydrogen bonds involving the N-H and C=O groups of the acridone core, as well as π-π stacking interactions between the aromatic rings. rsc.org
Below is a representative table of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of a phenylacridinone derivative. The values are hypothetical but based on typical data for similar organic molecules found in crystallographic databases.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1450.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
| Bond Length C=O (Å) | 1.24 |
| Bond Length C-N (Å) | 1.39 |
| Dihedral Angle (Acridone-Phenyl, °) | 55-70 |
This table is interactive. Users can sort the data by clicking on the column headers.
The determination of the absolute stereochemistry for chiral derivatives is another critical application of SC-XRD. conicet.gov.arsoton.ac.uk For phenylacridinone systems that possess stereogenic centers, anomalous dispersion effects in the X-ray scattering can be used to establish the absolute configuration of the molecule, which is of paramount importance in pharmaceutical and biological contexts. The structural data obtained from SC-XRD are crucial for understanding structure-property relationships and for the rational design of new phenylacridinone-based materials with specific functions. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 Phenylacridin 9 10h One
Reactivity in Oxidation and Reduction Processes
Electrochemical Reduction Pathways: Formation and Stability of Acridanyl Radicals and Acridan Species
The electrochemical behavior of acridine (B1665455) derivatives, particularly the formation and stability of radical species, is a subject of significant interest. In the case of the related N-substituted acridinium (B8443388) systems, cyclic voltammetry and controlled potential electrolysis have been instrumental in elucidating the reduction pathways. For instance, the electrochemical reduction of 9-phenyl-10-methyl-acridinium (AcPh+) first produces the 9-phenyl-10-methyl-acridanyl radical (AcPh•). researchgate.net This radical intermediate is notably stable and, unlike other acridanyl radicals, does not tend to dimerize. researchgate.net
In aprotic environments, this acridanyl radical can undergo a further reversible one-electron reduction to form the corresponding anion (AcPh−), which is readily protonated to yield the acridan (AcPhH). researchgate.net The stability of these radical and anionic intermediates is a key factor in the clean electrochemical cycling between the oxidized acridinium and the reduced acridan states. researchgate.net It is proposed that the initial reduction of the acridinium cation to the radical is the first step in electrocatalytic hydrogen production, with subsequent protonation of the radical being a key stage. researchgate.netlookchem.com
While direct studies on 1-phenylacridin-9(10H)-one are less common in this specific context, the principles derived from N-alkyl-9-phenylacridinium salts provide a strong model. The phenyl group at the 9-position is crucial for the stability of the radical, preventing the dimerization that is often observed in unsubstituted acridinium radicals. lookchem.com This stability is a critical factor for its utility in various catalytic processes.
Electrochemical Reduction Data for a Related Acridinium System
| Species | Reduction Potential (vs Fc/Fc+) | Dimerization Tendency |
| 9-phenyl-10-methyl-acridanyl radical (AcPh•) | -0.86 V (for AcPh+ to AcPh•) | No |
| Acridanyl radical (unsubstituted) | Not specified | Yes |
Data compiled from studies on 9-phenyl-10-methyl-acridinium iodide. lookchem.com
Oxidative Transformations and By-product Formation
The oxidation of acridan-type structures back to the acridone (B373769) or acridinium level is a fundamental transformation. The oxidation of 9,10-dihydro-9-phenylacridine, a reduced form related to this compound, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield 9-phenylacridine (B188086). acs.org This highlights the accessibility of the higher oxidation state.
Photocatalytic oxidation presents an environmentally benign method for such transformations. For example, N-phenyl-9,10-dihydroacridine can be oxidized to 10-phenylacridin-9(10H)-one in high yield (93%) using visible light, oxygen, and a metal-free photocatalyst. nih.gov This method is also effective for various substituted N-phenyl-9,10-dihydroacridines, producing the corresponding acridones in excellent yields. nih.gov However, the N-unsubstituted 9,10-dihydroacridine, under similar photocatalytic conditions, aromatizes to acridine instead of forming the acridone. nih.gov
In the context of C-H activation reactions catalyzed by palladium, the starting acridinone (B8587238) can undergo oxidative transformations that are integral to the catalytic cycle. The specific by-products would depend on the reaction conditions, including the oxidant and other reagents present. acs.org Electrochemical oxidation of 9-substituted 9,10-dihydroacridines can lead to either the formation of the corresponding 9-substituted acridine or cleavage of the bond at the 9-position, depending on the nature of the substituent. researchgate.net
Yields of Photocatalytic Oxidation of N-Substituted 9,10-Dihydroacridines
| Starting Material | Product | Yield (%) |
| N-phenyl-9,10-dihydroacridine | 10-Phenylacridin-9(10H)-one | 93 |
| N-methyl-9,10-dihydroacridine | 10-Methylacridin-9(10H)-one | 91 |
| N-benzoyl-9,10-dihydroacridine | 10-Benzoylacridin-9(10H)-one | 82 |
| N-(4-fluorophenyl)-9,10-dihydroacridine | 10-(4-Fluorophenyl)acridin-9(10H)-one | 91 |
Data sourced from a study on metal-free photocatalytic oxidation. nih.gov
Intramolecular Cyclization and Rearrangement Mechanisms
Friedel-Crafts Type Cyclizations in Acridinone Synthesis
The synthesis of the acridone scaffold frequently relies on intramolecular Friedel-Crafts-type cyclization reactions. A common and widely used method involves the acid-catalyzed cyclization of N-phenylanthranilic acids. nih.govrsc.org This reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. nih.govrsc.org
More recently, microwave-assisted synthesis using boron trifluoride etherate (BF3·Et2O) as a catalyst under solvent-free conditions has been developed as a rapid and efficient alternative. nih.govrsc.org This method offers good to excellent yields and tolerates a range of functional groups. nih.gov The reaction proceeds via an intramolecular acylation of the N-phenylanthranilic acid derivative. nih.govrsc.org While these methods are generally for the synthesis of the core acridone structure, they are foundational to obtaining precursors for this compound.
In a different approach, the reaction of hydrazones with arynes can lead to acridinium salts through a sequence involving benzyne (B1209423) insertion, Friedel-Crafts cyclization, and aromatization. nih.gov Although not a direct synthesis of this compound, this demonstrates the utility of Friedel-Crafts cyclization in constructing the acridine system.
Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of N-phenylanthranilic acid
| Catalyst/Reagent | Conditions | Yield (%) |
| H2SO4 | Conventional heating | Not specified, but widely used |
| Polyphosphoric acid (PPA) | Conventional heating | Not specified, but widely used |
| BF3·Et2O | Microwave, solvent-free, 1 min | 98 |
Data compiled from studies on acridone synthesis. nih.govrsc.org
Rearrangements Involving Nitrogen and Carbon Centers
While specific rearrangement reactions involving the this compound skeleton are not extensively documented, related acridine systems are known to participate in such transformations. For instance, visible light-mediated Smiles rearrangements have been reported for aryloxy alkylamines, catalyzed by an acridinium salt. researchgate.net In these reactions, an amino group displaces an alkoxy group. While this is an intermolecular example, it points to the potential of the acridinium moiety to facilitate rearrangements.
The synthesis of acridines and their derivatives can sometimes involve rearrangement steps. For example, the reaction of 2-azidophenyl phenyl ketone with triflic acid can lead to acridin-9-one, although this is a minor product alongside other rearranged species.
Reactivity towards Organometallic Reagents and Catalytic Systems
This compound and its derivatives are key players in various organometallic and catalytic processes. The nitrogen atom and the adjacent carbonyl group can coordinate to metal centers, and the aromatic rings can undergo metal-mediated C-H activation.
Palladium-catalyzed C-H bond activation and arylation of 9(10H)-acridinone derivatives have been demonstrated. acs.org By using a removable pyridinyl directing group on the nitrogen atom, site-selective arylation at the C1 and C4 positions can be achieved. acs.org The reaction can proceed through either stoichiometric or catalytic pathways, involving the formation of palladacycle intermediates. acs.org These palladacycles can then react with coupling partners like potassium aryltrifluoroborates to introduce an aryl group, which could be a phenyl group. acs.org
Furthermore, 10-phenylacridin-9(10H)-one itself has been used as a raw material in the synthesis of photocatalysts. acs.org It can react with phenylmagnesium bromide in a nucleophilic addition and elimination sequence to produce 9,10-diphenylacridine-10-ammonium bromide, a precursor to acridine-based ionic photocatalysts. acs.org
In a different context, zincate reagents have been used for the chemoselective arylation of acridine at the C9 position to afford 9,10-dihydro-9-phenylacridine. acs.org This reaction proceeds via an organometallic intermediate, and subsequent oxidation yields 9-phenylacridine. acs.org This highlights the reactivity of the acridine core towards nucleophilic addition of organometallic reagents.
This compound and related acridinium salts also serve as potent photocatalysts in a variety of organic transformations, including C-H functionalization and reduction reactions. For instance, 9-phenylacridine has been employed as a direct hydrogen atom transfer (d-HAT) reagent in photoelectrochemical C(sp3)−H amination and etherification reactions. nih.gov
Palladium-Catalyzed C-H Functionalizations
Palladium catalysis has proven to be a powerful tool for the site-selective arylation of the acridinone framework. acs.org Research has demonstrated that direct C-H bond functionalization can be achieved through both stoichiometric and catalytic pathways. acs.orgnih.gov In these transformations, a directing group is often employed to guide the metal catalyst to a specific C-H bond, enhancing regioselectivity. nih.govnih.gov
For the 9(10H)-acridinone structure, the carbonyl group can serve as an intrinsic directing group. acs.org The use of trifluoroacetic acid (TFA) as a solvent has been found to selectively promote the activation of the C(1)–H bond, leading to the formation of 1-arylated 9(10H)-acridinones. acs.org This approach circumvents the need for pre-functionalized starting materials, improving atom economy. nih.gov The catalytic cycle for such reactions can proceed through different oxidation states of palladium, commonly a Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathway, involving cyclopalladated intermediates. nih.govsnnu.edu.cn
A study demonstrated the synthesis of 1-arylated 9(10H)-acridinones from a 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one precursor. While this specific study focused on C(4)-H arylation catalytically, it established the principle of C(1)-H activation under different conditions, which is applicable to the broader class of acridinones. acs.org The table below summarizes representative conditions for a related catalytic C(4)-H arylation, illustrating the components typically involved in such a system.
| Catalyst | Coupling Partner | Oxidant/Additive | Solvent | Temperature | Time | Yield of Arylated Product | Reference |
|---|---|---|---|---|---|---|---|
| 10 mol % "Pd(TFA)₂" | Phenylboronic acid (3 equiv) | CuO (3 equiv), BQ (2 equiv) | Toluene (B28343) | 140 °C | 24 h | 30% (for 4-arylated product) | acs.org |
Copper-Catalyzed Reactions
Copper catalysis is frequently employed in the synthesis of the N-aryl acridone scaffold itself. researchgate.net The Ullmann coupling reaction, a classic copper-catalyzed method, is used to form the C-N bond between an acridin-9(10H)-one and an aryl halide or a related precursor. researchgate.netnih.gov For instance, 10-phenylacridin-9(10H)-one can be prepared from acridin-9(10H)-one and a phenylating agent in the presence of a copper catalyst. acs.org
Beyond the synthesis of the core structure, copper compounds also play a role as additives in other catalytic systems. In the palladium-catalyzed C-H arylation of acridinones, copper(II) oxide (CuO) has been used as a co-oxidant. acs.orgnih.gov In this context, the copper species likely facilitates the regeneration of the active palladium catalyst, although it is not the primary catalyst for the C-H activation step. acs.org
The table below provides examples of copper's role in reactions related to the phenylacridinone core.
| Reaction Type | Copper Source | Reactants | Role of Copper | Reference |
|---|---|---|---|---|
| Ullmann Coupling | Copper powder | 9(10H)-acridinone, 2-bromo-4-methoxypyridine | Primary Catalyst for C-N bond formation | acs.org |
| Ullmann Amination | Copper catalyst | Nitrogen-containing precursor, Phenylating agent | Primary Catalyst for C-N bond formation | nih.gov |
| Pd-Catalyzed C-H Arylation | CuO | 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one, Phenylboronic acid | Co-oxidant | acs.org |
Regioselectivity and Stereoselectivity in Phenylacridinone Reactions
Regioselectivity is a critical aspect of functionalizing the complex phenylacridinone scaffold. thieme-connect.com The outcome of C-H activation reactions is highly dependent on the directing group and reaction conditions. acs.org
In palladium-catalyzed reactions of N-substituted acridinones, two key positions, C(1) and C(4), can be selectively functionalized. acs.org
C(1) Selectivity: The inherent carbonyl group at C(9) can act as a directing group. In the presence of trifluoroacetic acid (TFA), the palladium catalyst is directed to the C(1)-H bond, leading to selective functionalization at this position. acs.org
C(4) Selectivity: By introducing an auxiliary directing group, such as a pyridinyl group at the N(10) position, the reaction can be steered towards the C(4)-H bond. This selectivity is typically achieved in a less acidic solvent like acetic acid (HOAc). acs.org
The ability to switch the regioselectivity by tuning the solvent and directing group strategy highlights the sophisticated control achievable in modern catalysis. acs.org The general reactivity of the acridine ring favors modifications at positions 9 and 10, but the electronic properties of substituents can activate other positions for nucleophilic or electrophilic attack. thieme-connect.com
There is limited specific information in the reviewed literature regarding stereoselective reactions involving the this compound core. However, enantioselective C-H functionalization is a major goal in catalysis, often achieved using chiral ligands that create a chiral environment around the metal center, allowing for the differentiation of enantiotopic C-H bonds. snnu.edu.cn In other heterocyclic systems, reactions proceeding through mechanisms like SN2 have been shown to occur with a complete inversion of configuration, demonstrating high stereoselectivity. nih.gov
Mechanistic Postulations Supported by Experimental and Theoretical Evidence
Understanding the reaction mechanism is crucial for rational optimization. For the palladium-catalyzed C-H functionalization of acridinones, plausible mechanisms have been proposed based on detailed experimental studies. acs.org
A key step in the proposed mechanism is the formation of a cyclopalladated intermediate. acs.orgnih.gov In the C(1)-H activation of a 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one substrate in trifluoroacetic acid (TFA), a trinuclear palladacycle was isolated and characterized. acs.org The formation of this specific intermediate is directed by the ketone group. The structure of this crucial intermediate was elucidated and confirmed using X-ray crystallography and NMR spectroscopy, providing strong experimental support for the mechanistic proposal. acs.org
The catalytic cycle is believed to proceed via this palladacycle. Following its formation, the intermediate reacts with a coupling partner (e.g., an arylboronic acid) in a process likely involving oxidative addition and reductive elimination, which forms the new C-C bond and regenerates the active palladium catalyst. acs.org Experimental observations, such as the isolation of salt compounds formed during the reaction, have helped to rationalize variations in product yields, suggesting that catalyst deactivation or side reactions can occur. acs.org These detailed mechanistic insights, backed by both stoichiometric and catalytic experiments, are vital for understanding and improving the synthesis of functionalized acridinones. acs.org
Photophysical Properties and Excited State Dynamics of 1 Phenylacridin 9 10h One Derivatives
Fluorescence Emission Characteristics
The fluorescence properties of 1-phenylacridin-9(10H)-one derivatives are highly sensitive to their molecular structure and surrounding environment. These characteristics are fundamental to their application as light-emitting materials.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF or PLQY), a measure of a molecule's emission efficiency, is a critical parameter for emissive materials. For this compound derivatives, this value varies dramatically depending on the specific substitutions on the acridone (B373769) and phenyl rings.
Research has shown that strategic design can lead to exceptionally high quantum yields. For instance, a derivative named 3,6-DPCz-AD, which incorporates N³,N³,N⁶,N⁶-tetraphenyl-9H-carbazole-3,6-diamine (DPCz) donor groups at the 3 and 6 positions of the 10-phenylacridin-9(10H)-one acceptor, exhibits a photoluminescence quantum yield of 99%. x-mol.com Similarly, another derivative, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), achieves a high fluorescence quantum yield of 94.9%. rsc.org These high efficiencies are often attributed to rigid molecular structures that suppress non-radiative decay pathways. x-mol.comrsc.org
Conversely, other substitutions can lead to significant fluorescence quenching. The introduction of a 9-aryl group to an acridinium (B8443388) system, a related structure, has been shown to result in weak emission, with one study reporting a maximum quantum yield of just 0.034 for a series of boronated derivatives. semanticscholar.orgacs.org A salt compound of a this compound derivative, labeled 5h, was found to have a modest fluorescence quantum yield of 0.31 in water. acs.org In contrast, another salt derivative, 5'a, displayed a high quantum yield of 0.83 in chloroform, highlighting the profound impact of both the specific molecular structure and the solvent environment on emission efficiency. acs.org
Table 1: Fluorescence Quantum Yields of Selected this compound Derivatives
| Compound | Quantum Yield (ΦF/PLQY) | Solvent/Matrix | Reference |
|---|---|---|---|
| 3,6-DPCz-AD | 99% | Not Specified | x-mol.com |
| 3,6-DPXZ-AD | 94.9% | Not Specified | rsc.org |
| Compound 5'a | 83% | CHCl3 | acs.org |
| Compound 5h | 31% | H2O | acs.org |
| Boronated Acridinium Dye (max value) | 3.4% | Not Specified | semanticscholar.orgacs.org |
Emission Wavelength Dependence on Substituents and Solvent Polarity
The color of light emitted by these compounds, defined by the emission wavelength, is tunable through chemical modification and solvent choice. Attaching different chemical groups (substituents) to the this compound core alters its electronic energy levels, thereby shifting the emission wavelength. For example, a derivative referred to as compound 5'a emits yellow-green light (at 532 and 555 nm), while compound 5h emits red light (583 nm). acs.org
The polarity of the solvent in which the compound is dissolved also plays a crucial role, a phenomenon known as solvatochromism. Derivatives with significant charge transfer character in their excited state are particularly sensitive to solvent polarity. An increase in solvent polarity typically stabilizes the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission. One study on boronated acridinium dyes found a significant bathochromic shift for a particular derivative, with its emission moving from 518 nm in the non-polar solvent toluene (B28343) to 544 nm in the more polar dichloromethane (B109758) (DCM). semanticscholar.orgacs.org However, this effect is not universal; related betaine-type structures showed a lack of solvatochromism. semanticscholar.orgacs.org This indicates that the specific electronic structure of the derivative dictates its response to the solvent environment.
Thermally Activated Delayed Fluorescence (TADF) Phenomena
A key property of many advanced this compound derivatives is their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). This process allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, dramatically increasing the theoretical efficiency of OLEDs. researchgate.net The effectiveness of the TADF mechanism hinges on specific energetic and kinetic parameters of the molecule.
Singlet and Triplet Excited Energy Level Differences (ΔE_ST)
The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is the most critical parameter for an efficient TADF emitter. A very small ΔE_ST (typically < 0.2 eV) is required to allow for efficient thermal up-conversion from the T₁ state to the S₁ state. researchgate.net
The molecular design of this compound derivatives focuses on creating donor-acceptor (D-A) structures to achieve this small energy gap. researchgate.netresearchgate.net In these molecules, the acridone core often acts as the electron acceptor, while various electron-donating groups are attached at different positions. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor minimizes their exchange energy, thus reducing ΔE_ST. x-mol.com
Studies have shown that modulating the dihedral angle between the donor and acceptor moieties is an effective strategy to minimize ΔE_ST. researchgate.net Furthermore, the introduction of specific substituents can tune the energy levels of the charge-transfer (CT) and locally-excited (LE) states. For example, adding a trifluoromethyl group to a 3-DMAC-acridone derivative (3-DMAC-6-CF₃-AD) was found to pull down the ¹CT state level, reducing the ΔE_ST to nearly zero. researchgate.net In another example, the ΔE_ST for a derivative named 2BPy-oTC was found to be as low as 0.02 eV. researchid.co
Table 2: Singlet-Triplet Energy Gaps (ΔE_ST) for Selected Acridone Derivatives
| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔE_ST (eV) | Reference |
|---|---|---|---|---|
| 2BPy-oTC | - | - | 0.02 | researchid.co |
| 2BPy-pTC | - | - | 0.21 | researchid.co |
| XaPAc | 3.12 | 2.70 | 0.42 | researchid.co |
| 3-DMAC-6-CF₃-AD | - | - | ~0 | researchgate.net |
Reverse Inter-system Crossing (RISC) Pathways and Efficiency
A small ΔE_ST is a prerequisite for, but does not guarantee, efficient TADF. The rate of reverse intersystem crossing (k_RISC), the process of converting triplet excitons to singlet excitons, must also be high. For this compound derivatives, k_RISC is heavily influenced by the coupling between the S₁ and T₁ states and the involvement of other excited states. rsc.orgresearchgate.net
Efficient RISC often involves "multichannel" pathways. rsc.orgrsc.org This means that the up-conversion from the lowest triplet state (T₁) to the emissive singlet state (S₁) can be mediated by higher-lying triplet states (e.g., T₂). If the energy gaps between T₁ and T₂ and between T₂ and S₁ are small, these intermediate states can provide more efficient pathways for RISC. rsc.org Research on 3,6-DPXZ-AD showed that its high k_RISC of 1.1 × 10⁶ s⁻¹ was due to a multichannel process involving through-space charge transfer (TSCT) and locally excited triplet (³LE) states. rsc.org
The introduction of bulky, conjugated donor groups, such as diphenylamine (B1679370) or phenoxazine (B87303), not only helps to lower ΔE_ST but also facilitates RISC by increasing intramolecular charge transfer. x-mol.comrsc.org The derivative 3,6-DPCz-AD was reported to have a high k_RISC of 5.8 × 10⁵ s⁻¹. x-mol.com These high rates ensure that triplet excitons are efficiently harvested and converted into useful light rather than being lost through non-radiative decay.
Charge Transfer Processes and Excited State Dynamics
The photophysical behavior of this compound derivatives is governed by charge transfer (CT) processes that occur upon photoexcitation. In the common donor-acceptor (D-A) design, excitation with light promotes an electron from the HOMO, typically localized on the donor, to the LUMO, localized on the acridone acceptor. This creates an excited state with significant charge-transfer character. researchgate.net
The nature and dynamics of these CT states are complex. The excited state is often a hybrid of a locally excited (LE) state on the acceptor and a charge-transfer state. researchgate.net The degree of mixing between these states influences all key photophysical parameters, including emission energy, quantum yield, and the rates of intersystem crossing and reverse intersystem crossing.
Theoretical calculations have provided deep insight into these processes. For a series of boronated acridinium dyes, it was shown that the pathway of charge transfer depends on the specific molecular structure. semanticscholar.orgacs.org In cationic derivatives, electron density moves from the N-aryl group to the acridinium core upon excitation. In contrast, for zwitterionic (betaine-type) derivatives, the charge transfer occurs from the boron-containing aryl moiety. semanticscholar.orgacs.org This demonstrates that subtle changes in chemical structure can fundamentally alter the excited-state dynamics. The introduction of a mesityl group at the 9-position of the acridinium core is another example where a donor-acceptor system is created, leading to the formation of a charge-transfer state upon excitation. The management and alignment of the various excited states (¹CT, ³CT, ³LE) are therefore central to the design of highly efficient light-emitting materials based on the this compound scaffold. researchgate.net
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| 3,6-DPCz-AD | 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one |
| DPCz | N³,N³,N⁶,N⁶-tetraphenyl-9H-carbazole-3,6-diamine |
| 3,6-DPXZ-AD | 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one |
| 2BPy-oTC | Not explicitly defined in source |
| 2BPy-pTC | Not explicitly defined in source |
| 3-DMAC-6-CF₃-AD | 3-(9,9-dimethylacridin-10(9H)-yl)-6-(trifluoromethyl)-10-phenylacridin-9(10H)-one (inferred structure) |
| XaPAc | 10-(4-(14H-dibenzo[a,j]xanthen-14-yl)phenyl)acridin-9(10H)-one |
| Quinine sulfate | Quinine sulfate |
| Rhodamine 6G | Rhodamine 6G |
| Toluene | Toluene |
| Dichloromethane (DCM) | Dichloromethane |
| Chloroform | Chloroform |
Phosphorescence and Luminescence Lifetimes
The study of phosphorescence and luminescence lifetimes in this compound and its derivatives reveals complex excited-state dynamics, which are highly sensitive to molecular structure, substitution patterns, and the surrounding environment. These compounds are notable for their applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis, where the behavior of the triplet excited state is crucial. researchgate.net
Detailed photophysical investigations have explored the dynamics of both singlet and triplet excited states. acs.org While fluorescence originates from the decay of the lowest singlet excited state (S1) and typically occurs on a nanosecond timescale, phosphorescence involves the decay from the lowest triplet excited state (T1). sci-hub.se This transition is spin-forbidden, resulting in significantly longer lifetimes, often ranging from microseconds to milliseconds. sci-hub.se
Research into N-substituted acridone derivatives has shown that achieving efficient organic room temperature phosphorescence (ORTP) is challenging but possible. acs.org The electronic nature of substituents and, critically, the molecular packing in the solid state, play a governing role. acs.org The competition between phosphorescence and other decay pathways, such as triplet-triplet annihilation (TTA), is a key factor. TTA can depopulate the triplet state non-radiatively or lead to delayed fluorescence. The specific arrangement of molecules in a crystal, such as co-parallel versus anti-parallel π-stacking, can be engineered to control the rate of TTA and enhance phosphorescence. acs.org
Some derivatives of 10-phenylacridin-9(10H)-one have been specifically designed to exhibit thermally activated delayed fluorescence (TADF). In these systems, a small energy gap between the S1 and T1 states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by fluorescence. x-mol.com This process also results in long-lived emission. For example, a novel TADF emitter, 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one (3,6-DPCz-AD), was developed by attaching donor groups to the acridone acceptor core. x-mol.com This design strategy facilitates a high rate of reverse intersystem crossing (kRISC) and leads to impressive luminescence characteristics. x-mol.com
The introduction of a 9-aryl group into the acridinium system is known to heavily quench fluorescence, which can, in turn, indicate a more populated triplet state. semanticscholar.org The specific photophysical data for several 10-phenylacridin-9(10H)-one derivatives highlight these characteristics.
Research Findings on 10-Phenylacridin-9(10H)-one Derivatives
| Compound Name | Abbreviation | Key Photophysical Property | Value | Reference |
|---|---|---|---|---|
| 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one | 3,6-DPCz-AD | Reverse Intersystem Crossing Rate (kRISC) | 5.8 × 105 s-1 | x-mol.com |
| 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one | 3,6-DPCz-AD | Radiative Decay Rate (kr) | 3.4 × 107 s-1 | x-mol.com |
| 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one | 3,6-DPCz-AD | Photoluminescence Quantum Yield (PLQY) | 99% | x-mol.com |
| 2,6,7-trifluoro-9-mesityl-10-phenylacridin-10-ium-3-olate | PS(I) | Natural Singlet Excited State Lifetime (τ0) | 5.23 ns | rsc.org |
Measurements of delayed emission are a standard method for characterizing phosphorescence and other long-lived luminescence. rsc.org For a series of 10-phenylacridin-9(10H)-one derivatives substituted at the 4-position of the N-phenyl ring, delayed emission and lifetime decay spectra have been recorded, confirming the influence of substituents on the triplet state dynamics. rsc.org
Delayed Emission Spectral Data
| Compound Name | Abbreviation | Observed Property | Measurement Conditions | Reference |
|---|---|---|---|---|
| 10-(4-methoxyphenyl)acridin-9(10H)-one | MOPAO | Delayed emission and lifetime decay spectra recorded | In PVAH film with varied acid content | rsc.org |
| 10-(4-methoxyphenyl)acridin-9(10H)-one | MOPAO | Temperature-dependent delayed emission spectra | 80 K to 328 K | rsc.org |
| 10-(4-(trifluoromethyl)phenyl)acridin-9(10H)-one | CF3PAO | Prompt and delayed emission spectra recorded | In PVAH film | rsc.org |
| 10-(4-fluorophenyl)acridin-9(10H)-one | FPAO | Prompt and delayed emission spectra recorded | In PVAH film | rsc.org |
Electrochemical Behavior and Redox Chemistry of Phenylacridinone Systems
Cyclic Voltammetry Studies of Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a widely used electrochemical technique for characterizing the redox behavior of molecules. sfu.ca It involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials and the stability of different oxidation states. The key parameters in a cyclic voltammogram are the anodic and cathodic peak potentials (Epa and Epc) and their corresponding peak currents (ipa and ipc).
In the context of phenylacridinone systems, specifically the 9-phenyl-10-methyl-acridinium/acridan (AcPh+/AcPhH) redox couple, cyclic voltammetry demonstrates that the system can be electrochemically cycled between its oxidized (AcPh+) and reduced (AcPhH) forms without significant side reactions. researchgate.net The process involves an initial reduction of the acridinium (B8443388) cation (AcPh+). researchgate.net The voltammograms for these systems are analyzed to determine the potentials at which electron transfers occur. These potentials are a measure of the energy required to add or remove electrons from the molecule. stanford.edu For a simple, reversible one-electron process at 25 °C, the theoretical separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is approximately 59.2 mV. Deviations from this value can indicate more complex mechanisms or slow electron transfer kinetics. asdlib.org
Table 1: Key Parameters in Cyclic Voltammetry This table provides a general overview of the parameters used to characterize a redox system using cyclic voltammetry.
| Parameter | Symbol | Description | Significance for a Reversible System |
|---|---|---|---|
| Anodic Peak Potential | Epa | The potential at which the oxidation peak current is at its maximum. | Part of the calculation for the formal reduction potential (E°'). |
| Cathodic Peak Potential | Epc | The potential at which the reduction peak current is at its maximum. | Part of the calculation for the formal reduction potential (E°'). |
| Peak Potential Separation | ΔEp | The difference between the anodic and cathodic peak potentials (Epa - Epc). | Close to 59.2/n mV at 25 °C, where n is the number of electrons. |
| Peak Current Ratio | ipa/ipc | The ratio of the anodic peak current to the cathodic peak current. | Equal to 1. |
Stability and Identification of Electrochemically Generated Intermediates
The electrochemical reduction of the 9-phenyl-10-methyl-acridinium ion (AcPh+) proceeds through distinct intermediates. researchgate.net The first step is the formation of the 9-phenyl-10-methyl-acridanyl radical (AcPh•), which has been identified using a combination of cyclic voltammetry, electronic absorption spectroscopy, and Electron Spin Resonance (ESR) spectroscopy. researchgate.net
Influence of Structural Modifications on Redox Potentials
The redox potential of a molecule is not an immutable property but is highly sensitive to its chemical structure and environment. researchgate.netnih.gov While specific data for a broad range of 1-phenylacridin-9(10H)-one derivatives is limited, general principles of physical organic chemistry allow for predictions on how structural modifications would influence their redox potentials.
Structural changes can alter redox potentials through several mechanisms:
Electronic Effects : The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) onto the acridinone (B8587238) or phenyl rings would significantly impact the electron density of the π-conjugated system. researchgate.net Electron-withdrawing groups tend to increase the redox potential, making the molecule harder to oxidize, whereas electron-donating groups generally lower it. researchgate.net The mesomeric (resonance) effect typically has a greater influence than the inductive effect in these aromatic systems. researchgate.net
Steric and Geometric Effects : Modifications that cause steric hindrance or induce geometric distortions, such as puckering or twisting of the aromatic rings, can alter the electronic structure and, consequently, the redox potential. researchgate.netrsc.org For instance, increased steric bulk near the redox-active center can destabilize the product of electron transfer, thereby shifting the potential. rsc.org
Solvent and Environmental Effects : Changes in the hydrophobicity of the molecular interior or the solvent accessibility of the acridinone core can influence redox potentials. nih.govcurrentseparations.com The polarity of the solvent and its ability to stabilize charged intermediates through solvation also play a crucial role. rsc.org
Table 2: Predicted Influence of Structural Modifications on Redox Potential
| Modification Type | Example Substituent/Change | Expected Effect on Oxidation Potential | Rationale |
|---|---|---|---|
| Electron-Withdrawing Group | Nitro (-NO₂), Cyano (-CN) | Increase (Harder to oxidize) | Stabilizes the neutral form by lowering the energy of the HOMO. researchgate.net |
| Electron-Donating Group | Methoxy (B1213986) (-OCH₃), Amino (-NH₂) | Decrease (Easier to oxidize) | Destabilizes the neutral form by raising the energy of the HOMO. nih.gov |
| Steric Hindrance | Bulky alkyl groups near the N or C=O | May increase or decrease | Can cause geometric distortions affecting orbital overlap and stability of the oxidized species. rsc.org |
Electron Transfer Processes and their Reversibility
Electrochemical reversibility refers to the rate of electron transfer between the electrode and the analyte. asdlib.orgsop4cv.com A process is considered electrochemically reversible when the electron transfer is fast, allowing equilibrium between the oxidized and reduced forms to be maintained at the electrode surface. sop4cv.com In contrast, an irreversible process involves slow electron transfer kinetics. sop4cv.com
First Electron Transfer (Reversible): AcPh⁺ + e⁻ ⇌ AcPh• This step is a reversible one-electron reduction to form the stable acridanyl radical. researchgate.net
Second Electron Transfer (Reversible): AcPh• + e⁻ ⇌ AcPh⁻ The radical undergoes a further reversible one-electron reduction to form the acridanyl anion. researchgate.net
This is followed by a rapid and chemically reversible protonation step: AcPh⁻ + H⁺ ⇌ AcPhH
Computational Chemistry and Theoretical Modelling of 1 Phenylacridin 9 10h One
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-phenylacridin-9(10H)-one, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which dictate its chemical behavior.
Density Functional Theory (DFT) has become a standard and reliable method for determining the ground-state geometry of organic molecules like this compound. q-chem.commdpi.comijapm.org By employing functionals such as B3LYP combined with basis sets like 6-31G**, researchers can calculate the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netresearchgate.netinpressco.com This process minimizes the total electronic energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
For acridinone (B8587238) derivatives, DFT calculations typically show that the tricyclic acridinone core is nearly planar. The conformational analysis focuses on the rotational barrier and preferred orientation of the N-phenyl group relative to the acridinone plane. This orientation is a balance between steric hindrance and electronic conjugation effects. The agreement between DFT-optimized structural parameters and those obtained from X-ray crystallography for similar compounds suggests that these computational methods provide a reliable representation of the molecular structure. researchgate.net
Table 1: Representative Theoretical Calculation Parameters for Acridinone Derivatives
| Parameter | Method/Basis Set | Application | Reference |
| Geometry Optimization | DFT (B3LYP)/6-31G** | Determining stable molecular structure | researchgate.net |
| Conformational Analysis | DFT (B3LYP)/6-31+g* | Investigating rotational energy barriers | frontiersin.org |
| Electronic Properties | DFT (B3LYP)/6-31G(d,p) | Calculating HOMO-LUMO energies | inpressco.com |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE_gap) is a key parameter that influences the molecule's electronic absorption properties and kinetic stability. inpressco.com
In acridinone derivatives, FMO analysis, typically performed using DFT, reveals the spatial distribution of these key orbitals. researchgate.net For some substituted acridones, both the HOMO and LUMO are primarily localized on the acridone (B373769) moiety, indicating a localized electronic structure. rsc.org However, in other cases, the phenyl substituent can contribute significantly to these orbitals. For instance, the HOMO might be distributed over the acridone core while the LUMO extends onto the phenyl ring, suggesting the potential for intramolecular charge transfer upon excitation. rsc.org
Table 2: Calculated Frontier Molecular Orbital Energies for Related Acridinone Systems
| Compound/System | HOMO (eV) | LUMO (eV) | ΔE_gap (eV) | Computational Method | Reference |
| XaPAc Derivative | - | - | 2.70 (T1) | B3LYP/6-31G* | researchgate.net |
| Donor-Bridge-Acceptor | - | - | 0.6 | B3LYP/6-31G(d,p) | inpressco.com |
| CF3PAO (acridone deriv.) | - | - | - | DFT | rsc.org |
Note: Data is for related structures; specific values for this compound may vary. T1 refers to the lowest triplet state energy.
Reaction Mechanism Predictions and Transition State Elucidation
Computational modeling is instrumental in elucidating complex reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing transient intermediates and transition states that are difficult to observe experimentally. For derivatives of this compound, DFT calculations have been used to investigate palladium-mediated C-H bond activation and arylation reactions. acs.org
These studies propose plausible mechanisms where the carbonyl group at C9 acts as a directing group, facilitating the selective activation of the C(1)-H bond by a palladium catalyst. acs.org Theoretical calculations can map out the entire reaction coordinate, including:
Formation of Intermediates: Characterizing the structure and stability of key intermediates, such as palladacycles formed after C-H activation.
Transition State Elucidation: Identifying the structure and energy of transition states for crucial steps like C-H activation and reductive elimination. The calculated activation barriers provide insight into the reaction kinetics.
Role of Additives: Assessing how additives, such as benzoquinone (BQ), stabilize transition states and product complexes, thereby influencing reaction outcomes. acs.org
These theoretical investigations provide a rationale for experimentally observed regioselectivity and reaction yields. acs.org
Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis absorption, NMR chemical shifts)
Theoretical methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural confirmation of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., GIAO/DFT), allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for a DFT-optimized geometry, theoretical chemical shifts can be obtained. Comparing these predicted values with experimental data for this compound and its derivatives helps in the definitive assignment of proton and carbon signals, especially for complex aromatic systems. researchgate.netnih.gov
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic transitions from the ground state to excited states. arxiv.org This allows for the prediction of the maximum absorption wavelengths (λ_max) in the UV-Vis spectrum. researchgate.netacademie-sciences.fr Theoretical studies on acridinone derivatives have shown a good correlation between calculated λ_max values and those measured experimentally, helping to assign specific absorption bands to particular electronic transitions (e.g., π→π* or n→π*). rsc.orgresearchgate.net
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Acridinone Derivatives
| Spectrum | Parameter | Experimental Value (Solvent) | Theoretical Value (Method) | Reference |
| ¹H NMR | δ (ppm) | Various shifts observed (CDCl₃) | Good agreement (GIAO/DFT) | researchgate.netnih.gov |
| ¹³C NMR | δ (ppm) | C=O at ~178 ppm (CDCl₃) | Good agreement (GIAO/DFT) | researchgate.netnih.gov |
| UV-Vis | λ_max (nm) | ~400 nm region | Good agreement (PM3/CI) | researchgate.net |
Note: Values are representative for the acridinone class. Specific shifts for this compound are documented in experimental literature.
Molecular Dynamics and Monte Carlo Simulations for Interfacial Adsorption Phenomena
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules over time and their interactions in complex environments, such as at a solid-liquid interface. While specific studies on this compound are not prevalent, research on structurally related acridine (B1665455) derivatives has utilized these methods to understand their role as corrosion inhibitors for metals. rsc.orgrsc.orgresearchgate.net
In this context, simulations are used to model the adsorption of the inhibitor molecule onto a metal surface (e.g., Fe(110) for mild steel) in a corrosive medium. rsc.org
Monte Carlo simulations can predict the most favorable adsorption configuration of the molecule on the surface by exploring a vast number of possible orientations. rsc.orgrsc.org These simulations calculate the adsorption energy, a key indicator of the strength of the interaction between the inhibitor and the metal. A higher negative adsorption energy suggests a stronger, more stable adsorption process.
Molecular Dynamics simulations can provide insights into the dynamic behavior of the inhibitor molecules and solvent (e.g., water) at the interface, revealing how the protective film is formed and maintained over time.
For acridine-based inhibitors, these simulations have shown that the molecules tend to adsorb in a planar orientation, maximizing the contact area with the metal surface through the π-electrons of the aromatic system and heteroatoms. rsc.org
Charge Transfer Scheme Analysis in Excited States
Understanding the nature of the excited states is crucial for applications in photophysics and materials science, such as in organic light-emitting diodes (OLEDs). Computational analysis can determine whether an electronic excitation is localized within a part of the molecule or involves a significant redistribution of electron density, known as intramolecular charge transfer (ICT). rsc.orgresearchgate.net
For substituted acridinones, analysis of the molecular orbitals involved in the S₀ → S₁ (first singlet excited state) transition can reveal its character. rsc.org
Localized Excitation (LE): If both the HOMO and LUMO are concentrated on the same molecular fragment (e.g., the acridone core), the transition is considered a LE.
Charge Transfer (CT): If the HOMO is localized on an electron-donating group and the LUMO is on an electron-accepting group, the excitation leads to a shift of electron density from the donor to the acceptor. In this compound, the acridone moiety can act as an acceptor, and depending on the substitution, the N-phenyl ring can participate as part of the donor or acceptor system.
Theoretical calculations on derivatives have demonstrated that modifying substituents can tune the excited-state character from LE to CT, which in turn influences photophysical properties like fluorescence wavelength and quantum yield. rsc.org
Structure Property Relationships in Phenylacridinone Derivatives
Influence of Substituent Electronic Effects on Photophysical and Electrochemical Properties
The electronic nature of substituents on the phenylacridinone framework plays a pivotal role in defining its photophysical and electrochemical characteristics. These properties are fundamentally governed by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the molecule can systematically alter these frontier orbital energies.
Generally, EDGs (e.g., methoxy (B1213986) -OCH₃, amino -NH₂) increase the energy of the HOMO, while EWGs (e.g., nitro -NO₂, trifluoromethyl -CF₃, cyano -CN) lower the energy of the LUMO. rsc.orgnih.gov This modulation of the HOMO-LUMO energy gap directly impacts the molecule's absorption and emission spectra. A smaller energy gap typically leads to a bathochromic (red) shift in absorption and fluorescence, while a larger gap results in a hypsochromic (blue) shift.
Research on related acridinium (B8443388) systems demonstrates these principles effectively. For instance, in a series of boronated acridinium dyes, the position of the boronic group on the 9-phenyl ring influenced the electrochemical properties. acs.org Neutral, zwitterionic derivatives with a BF₃⁻ group showed more negative ground-state reduction potentials compared to their cationic precursors. acs.org The most negative reduction potential was observed for the ortho-substituted derivative, indicating a significant electronic influence from the substituent's position. acs.org
Similarly, studies on other aromatic systems confirm that introducing EWGs enhances the reduction potential of a photocatalyst, making it easier to reduce in both its ground and excited states. nih.gov Conversely, EDGs make the molecule easier to oxidize. This tunability is crucial for applications in organic light-emitting diodes (OLEDs) and photoredox catalysis, where precise control over redox potentials and emission colors is required. rsc.orgrug.nl For example, in certain iridium complexes, incorporating an electron-withdrawing CF₃ group was found to improve electroluminescence efficiency compared to complexes with electron-donating CH₃ groups. rsc.org
Table 1: Effect of Substituent Electronic Nature on Properties
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Redox Potential | Typical Photophysical Effect |
|---|---|---|---|---|
| Electron-Donating (e.g., -OCH₃) | Increases | Minor Change | Easier to Oxidize | Red-shift in Emission |
Steric Hindrance and Conformational Flexibility Impact on Reactivity and Photophysical Behavior
In many 9-phenylacridinium derivatives, the phenyl ring is oriented almost perpendicularly to the plane of the acridinium core. acs.org This twisted conformation arises from steric clashes between the hydrogen atoms on the phenyl ring and the acridone (B373769) system. Introducing bulky substituents, such as tert-butyl or adamantyl groups, near this linkage can further restrict conformational flexibility. nih.govnih.gov
This conformational rigidity has profound photophysical consequences. For some molecules, restricting the vibrational motion between donor and acceptor units can suppress non-radiative decay pathways, leading to enhanced fluorescence quantum yields. nih.gov However, in other cases, it can inhibit processes like thermally activated delayed fluorescence (TADF) by hindering the necessary vibrational coupling between singlet and triplet states. nih.gov One study demonstrated that adding bulky isopropyl groups to a phenothiazine (B1677639) donor shut down TADF, causing room-temperature phosphorescence to become the dominant emission mechanism. nih.gov
From a reactivity standpoint, steric bulk can shield reactive sites from chemical attack or interaction. For instance, in copper(I) complexes with sterically demanding phenanthroline ligands, the bulky substituents enable unusual ligand replacement reactions that would not occur with less hindered ligands. nih.gov Similarly, for 1-phenylacridinone, bulky groups on the phenyl ring or at adjacent positions on the acridone core could hinder the approach of reactants or catalysts, thereby modifying the compound's chemical reactivity. The strategic placement of such groups can be used to control reaction selectivity and stability.
Rational Design Principles for Modulating Compound Characteristics
The predictable influence of electronic and steric effects allows for the rational design of phenylacridinone derivatives with tailored properties for specific applications. The design process involves a strategic selection and placement of substituents to fine-tune the molecule's characteristics.
Tuning Redox Potentials for Catalysis: To create a more powerful photoredox catalyst, one can modify its reduction or oxidation potential. To design a better photo-oxidant, electron-withdrawing groups can be introduced to the acridinone (B8587238) core to make the excited state easier to reduce. nih.gov Conversely, to create a stronger photo-reductant, electron-donating groups can be added to make the excited state easier to oxidize.
Controlling Emission Color for OLEDs: The emission color can be precisely controlled by modulating the HOMO-LUMO gap. Introducing a series of substituents with varying electron-donating or withdrawing strength allows for systematic shifting of the emission wavelength across the visible spectrum. rsc.org This is a cornerstone of developing materials for full-color displays.
Enhancing Quantum Yield and Stability: Steric engineering is a key tool for improving material performance. Introducing bulky groups can prevent the formation of non-emissive aggregates in the solid state by inhibiting intermolecular π-π stacking. researchgate.net This often leads to higher emission quantum yields in thin films, a critical factor for efficient OLEDs. Furthermore, rigidifying the molecular structure can enhance thermal and morphological stability. researchgate.net
Modulating Solubility and Processability: The choice of substituents also impacts macroscopic properties like solubility. Attaching long alkyl chains or other solubilizing groups can improve the processability of the compounds in common organic solvents, which is essential for device fabrication and chemical reactions. acs.org
Correlations between Molecular Structure and Catalytic Activity
The structure of phenylacridinone derivatives is directly correlated with their catalytic activity, particularly in the fields of photocatalysis and electrocatalysis. Acridinium salts, which are closely related to N-substituted phenylacridinones, have emerged as potent metal-free catalysts. acs.orgresearchgate.net
The catalytic activity of these compounds often hinges on their ability to participate in single-electron transfer (SET) processes. 9-Phenyl-10-methylacridinium iodide, for example, has been reported as a purely organic, metal-free electrocatalyst for the hydrogen evolution reaction. researchgate.net The proposed mechanism involves the initial electrochemical reduction of the acridinium cation (PhAcr⁺) to a neutral radical (PhAcr•), which is then protonated. researchgate.net
The efficiency of this catalytic cycle is highly dependent on the reduction potential of the acridinium salt. The molecular structure can be modified to enhance this activity:
N-Substituents: The nature of the substituent on the nitrogen atom (at the 10-position) strongly affects the reduction potential. researchgate.net Different alkyl or aryl groups can tune the electronic properties and stability of the key radical intermediate.
9-Phenyl Ring Substituents: Attaching electron-withdrawing groups to the 9-phenyl ring makes the acridinium core easier to reduce, thus lowering the overpotential required for the catalytic process. Studies on related systems show that such substitutions increase the reduction facility. nih.gov
Core Modifications: Introducing electron-donating groups to the acridinium core itself can have the opposite effect, making reduction more difficult. For example, methoxy groups attached to the acridinium system lead to a more negative reduction potential. acs.org
Therefore, a clear structure-activity relationship exists: molecular designs that stabilize the key radical intermediate and facilitate the initial reduction step will generally lead to enhanced catalytic performance.
Advanced Materials Applications of Phenylacridinone Systems Excluding Clinical Human Trials
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The phenylacridinone core is a prominent feature in the design of materials for organic light-emitting diodes (OLEDs) due to its high thermal stability and tunable electronic characteristics. wikipedia.orgresearchgate.net Derivatives are strategically engineered to function as either light-emitting dopants or as the host matrix within the emissive layer of an OLED device. wikipedia.orgtcichemicals.com
Phenylacridinone derivatives have emerged as exceptional acceptor units for creating Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically enable 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. researchgate.netnih.gov The design strategy typically involves attaching electron-donating groups to the 3 and 6 positions of the 10-phenylacridin-9(10H)-one acceptor core. nih.gov This donor-acceptor (D-A) structure facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is crucial for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. researchgate.net
A notable example is 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) , where phenoxazine (B87303) acts as the electron donor. nih.gov The unique sp² hybridization of the nitrogen atom in the acridone (B373769) ring imparts high molecular rigidity, which suppresses non-radiative decay pathways and leads to a high radiative rate constant (kᵣ) of 1.4 × 10⁷ s⁻¹. nih.gov This material achieves a high rate of reverse intersystem crossing (k_RISC) of 1.1 × 10⁶ s⁻¹, a short TADF lifetime of 1.6 µs, and a high photoluminescence quantum yield (PLQY) of 94.9%. nih.gov An OLED device using 3,6-DPXZ-AD as the emitter demonstrated excellent performance, achieving a maximum external quantum efficiency (EQE) of 30.6%, a power efficiency of 109.9 lm W⁻¹, and a low turn-on voltage of 2.2 V. nih.gov
Another advanced emitter, 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one (3,6-DPCz-AD) , was designed by introducing a bulky, strong donor group at the 3,6-sites of the phenylacridinone acceptor. researchgate.net This design enhances intramolecular charge transfer, leading to a small S₁-T₁ energy gap, while also increasing the highest occupied molecular orbital (HOMO) delocalization to boost the radiative transition rate. researchgate.net Consequently, 3,6-DPCz-AD exhibits a high PLQY of 99%, a rapid k_RISC of 5.8 × 10⁵ s⁻¹, and a high kᵣ of 3.4 × 10⁷ s⁻¹. researchgate.net A green OLED based on this emitter showed a maximum EQE of 30.1% and a power efficiency of 83.3 lm W⁻¹, with the EQE remaining high at 20.1% at a practical brightness of 1000 cd m⁻². researchgate.net
Table 1: Performance of Phenylacridinone-Based TADF Emitters in OLEDs
| Emitter Compound | Max. EQE (%) | Power Efficiency (lm W⁻¹) | Turn-on Voltage (V) | Emission Color | Reference |
|---|---|---|---|---|---|
| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | 30.6% | 109.9 | 2.2 | Yellow | nih.gov |
| 3,6-bis(3,6-bis(diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one | 30.1% | 83.3 | - | Green | researchgate.net |
| 3-DMAC-6-CF₃-AD | 21.6% | - | - | Sky-Blue | ub.edu |
Beyond acting as emitters, phenylacridinone systems are highly effective as host materials in the emissive layer of phosphorescent and TADF OLEDs. wikipedia.orgd-nb.info An ideal host material should have a high triplet energy to confine the triplet excitons on the guest emitter, as well as balanced electron and hole transport properties to ensure efficient charge recombination. researchgate.net
Researchers have designed bipolar host materials by linking the phenylacridinone unit with other functional moieties. For example, 10-(4-(9H-carbazol-9-yl)phenyl)acridin-9(10H)-one (AC-Ph-Cz) and 10-(5-(9H-carbazol-9-yl)pyridin-2-yl)acridin-9(10H)-one (AC-Py-Cz) were synthesized by connecting a carbazole (B46965) donor to the acridone core via a phenyl or pyridyl bridge, respectively. wikipedia.org These molecules exhibit good thermal stability and balanced charge-transport properties. wikipedia.org A green phosphorescent OLED using AC-Py-Cz as the host achieved a high maximum EQE of 25.2% and a power efficiency of 89.8 lm W⁻¹, with a low turn-on voltage of 2.5 V. wikipedia.org Notably, devices using these hosts showed very low efficiency roll-off at high brightness. wikipedia.org
Another design strategy involves creating spiro-configured molecules that associate an electron-rich phenylacridine unit with an electron-deficient moiety. d-nb.info In one study, a phenylacridine unit was connected via a spiro carbon atom to a diphenylphosphineoxide-substituted fluorene. d-nb.info One such material, SPA-2,7-F(POPh₂)₂ , when used as a universal host for single-layer phosphorescent OLEDs, enabled very high performance, including a maximum EQE of 18% with the sky-blue emitter FIrpic. d-nb.info This result represents one of the highest performances reported for single-layer RGB PhOLEDs using a universal host. d-nb.info
Table 2: Performance of Phenylacridinone-Based Host Materials in OLEDs
| Host Material | Emitter (Dopant) | Max. EQE (%) | Power Efficiency (lm W⁻¹) | Device Type | Reference |
|---|---|---|---|---|---|
| AC-Py-Cz | Green Phosphor | 25.2% | 89.8 | PhOLED | wikipedia.org |
| SPA-2,7-F(POPh₂)₂ | FIrpic (Sky-Blue) | 18.0% | - | SL-PhOLED | d-nb.info |
| SPA-2-FPOPh₂ | FIr6 (Blue) | 9.1% | - | SL-PhOLED | d-nb.info |
Dye-Sensitized Solar Cells (DSSCs) as Sensitizers and Electron Donors
Dye-sensitized solar cells (DSSCs) are a class of photovoltaic devices that rely on a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor to harvest light. The dye absorbs photons, leading to electron injection into the semiconductor's conduction band. Key properties for a dye include intense light absorption across the solar spectrum and appropriate energy levels for efficient electron injection and regeneration.
Photocatalytic Systems for Organic Transformations
The potent redox properties of the acridinium (B8443388) scaffold upon photoexcitation have made phenylacridinone derivatives valuable as organic photocatalysts for a range of chemical transformations. These metal-free catalysts can harness the energy of visible light to facilitate reactions under mild conditions.
Photocatalytic decarboxylation has emerged as a powerful strategy for generating radical precursors from abundant carboxylic acids. However, this transformation can be limited by the high oxidation potential of many carboxylic acids. To overcome this, a highly oxidizing photocatalyst, AIPC-Cu , was developed based on a 10-phenylacridinone precursor. By converting the acridinone (B8587238) into a more electron-deficient acridinium salt and modifying it with copper, the photo-oxidizing ability of the catalyst was significantly enhanced (E₀ up to +2.64 V vs SCE). This powerful catalyst enables the direct oxidative decarboxylation of various aryl carboxylic acids under visible light irradiation (415 nm LED) to generate aryl radicals. This method provides a mild alternative to traditional high-temperature decarboxylation techniques.
The aryl radicals generated via the photocatalytic decarboxylation described above can be immediately trapped by other molecules to form new carbon-carbon bonds. The AIPC-Cu photocatalyst system, derived from 10-phenylacridinone, has been successfully applied to the α-arylation of chromones and naphthoquinones. In this process, the photocatalyst first mediates the decarboxylation of an aryl carboxylic acid to produce an aryl radical. This radical then adds to the chromone (B188151) or naphthoquinone substrate, leading to a variety of flavonoid and 2-arylchromone derivatives in good yields. This strategy is notable for its high functional group tolerance and for not requiring pre-activation of the carboxylic acids. The use of acridinium-based photocatalysts for arylation reactions by generating aryl radicals from precursors like aryl diazonium salts has also been well-established, highlighting the utility of this structural class in synthetic organic chemistry.
Table 3: Photocatalytic Applications of a 10-Phenylacridinone-Derived Catalyst
| Reaction Type | Substrates | Catalyst System | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Decarboxylic Arylation | Benzoic acid, Chromone | AIPC-Cu, K₃PO₄ | 415 nm LED, 50 °C, MeCN | Synthesis of 2-phenylchromone |
Chemical Sensors and Probes for Analytical Applications
The rigid, planar structure and inherent fluorescence of the acridinone core make it an excellent platform for the development of chemical sensors and probes. acs.org The introduction of a phenyl group at the 1-position, creating 1-Phenylacridin-9(10H)-one, and other substitutions on the acridinone skeleton, allows for the fine-tuning of its photophysical properties and the creation of specific binding sites for target analytes. acs.orgnih.gov These sensor molecules typically operate on a "fluorophore-spacer-receptor" model, where the phenylacridinone unit acts as the signaling fluorophore. researchgate.net
Derivatives of the phenylacridinone system are frequently employed in the design of fluorescent chemosensors for the detection of various metal ions. researchgate.net The sensing mechanism often involves a change in the fluorescence intensity—either enhancement (turn-on) or quenching (turn-off)—upon complexation with the target ion. researchgate.netrsc.org This change is typically triggered by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). rsc.orgnih.gov For instance, a receptor unit, such as a crown ether or a di-(2-picolyl)amine (DPA) group, attached to the phenylacridinone scaffold can selectively bind to a specific metal ion. nih.govsemanticscholar.orgbme.hu This binding event alters the electronic structure of the molecule, modulating the fluorescence output and providing a measurable signal for the presence and concentration of the analyte. rsc.org
Research has demonstrated the successful application of acridinone-based sensors for a range of metal ions. While direct studies on this compound are specific, the broader class of phenyl-substituted acridinone derivatives provides strong evidence of their utility. For example, 9-phenylacridino-18-crown-6 ether sensors have been synthesized and shown to recognize ions such as Ag⁺, Cd²⁺, Ni²⁺, Pb²⁺, and Zn²⁺ through changes in their fluorescence spectra. bme.hu Similarly, other acridine (B1665455) derivatives have been engineered for the selective detection of Fe³⁺ and Ni²⁺, with detection limits in the micromolar range. researchgate.net The design flexibility allows for creating sensors that operate in various media, including aqueous solutions, and within specific pH ranges, making them suitable for environmental and biological monitoring applications. researchgate.netsemanticscholar.org
Table 1: Performance of Acridinone-Based Fluorescent Chemosensors
| Sensor System (Derivative Type) | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| 9-Phenylacridino-18-crown-6 Ether | Ag⁺, Cd²⁺, Ni²⁺, Pb²⁺, Zn²⁺ | Fluorescence Enhancement | Not Specified | bme.hu |
| Acridino-diaza-20-crown-6 Ethers | Zn²⁺, Al³⁺, Bi³⁺ | Fluorescence Enhancement (Turn-on) | 59 nM to µM range | researchgate.netsemanticscholar.org |
| 4,5-bis(N,N-di(2-hydroxyethyl)iminomethyl)acridine | Cd²⁺ | Fluorescence Enhancement (Turn-on) | 0.13 µM | researchgate.net |
| Bis(N,N-dimethylaminemethylene)acridine | Zn²⁺, Cd²⁺ | PET Quenching / Emission Enhancement | Not Specified | rsc.org |
| Acridine-based Sensor L1 | Fe³⁺ | Selective Fluorescence Response | 4.13 µM | researchgate.net |
| Acridine-based Sensor L2 | Ni²⁺ | Selective Fluorescence Response | 1.52 µM | researchgate.net |
Corrosion Inhibition Mechanisms: Surface Interaction Studies
The molecular structure of this compound, and acridinones in general, makes them highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govsemanticscholar.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ijcsi.proresearchcommons.org This adsorption is facilitated by several key structural features: the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, and an extensive system of π-electrons in the fused aromatic rings and the phenyl substituent. researchgate.netmdpi.com
The mechanism of inhibition involves the interaction of these molecular features with the metal surface. The nitrogen and oxygen atoms can coordinate with vacant d-orbitals of the metal atoms, while the π-electrons of the aromatic system can also participate in the bonding. nih.govsemanticscholar.org This leads to the adsorption of the inhibitor molecules on the metal. The nature of this adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer, resulting in coordinate bond formation). rsc.org
Studies on the parent compound, acridin-9(10H)-one, reveal a strong and spontaneous adsorption process on mild steel in 1 M HCl, primarily through chemisorption. nih.govsemanticscholar.org This is supported by a highly negative Gibbs free energy of adsorption (ΔG°ₐₐₛ) value of -44.03 kJ/mol. nih.gov Adsorption data for acridin-9(10H)-one fit well with the Langmuir adsorption isotherm model, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govsemanticscholar.org The planar orientation of the acridine ring system allows for a large surface coverage area, further enhancing its protective action. nih.govsemanticscholar.org Electrochemical studies, such as potentiodynamic polarization (PDP), have shown that acridin-9(10H)-one acts predominantly as an anodic inhibitor, meaning it primarily suppresses the anodic dissolution of the metal. nih.gov The addition of a phenyl group, as in this compound, is expected to enhance these properties by increasing the molecule's surface area and electron density, thereby promoting stronger adsorption and greater surface coverage. rsc.org Theoretical investigations using Density Functional Theory (DFT) corroborate these experimental findings, providing insights into the molecular orbitals (HOMO and LUMO) involved in the inhibitor-metal surface interaction. nih.govnih.gov
Table 2: Research Findings on Acridinone Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Adsorption Mechanism | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Acridin-9(10H)-one | Mild Steel | 1 M HCl | 98.3% | Chemisorption | Follows Langmuir isotherm; acts as an anodic inhibitor. | nih.govsemanticscholar.org |
| 2-Methylacridin-9(10H)-one | Carbon Steel | 1 M HCl | 95.6% | Not specified | Acts as a mixed-type inhibitor. | semanticscholar.org |
| Acridine | Hot-dip Zn | 0.1 M HCl | 99.3% | Chemisorption | Spontaneous adsorption; planar orientation provides large contact area. | nih.gov |
| 2,10-Dimethylacridin-9(10H)-one | C38 Steel | 0.5 M H₂SO₄ | 93.6% | Not specified | Acts as a mixed-type inhibitor. | nih.gov |
| Acridine-based thiosemicarbazones | Mild Steel | 1 M HCl | >95% | Physisorption & Chemisorption | Adsorption enhanced by N, S heteroatoms and π-bonds. | rsc.org |
Future Research Directions and Perspectives on 1 Phenylacridin 9 10h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies with Enhanced Atom Economy
The synthesis of 1-phenylacridin-9(10H)-one and related acridone (B373769) structures has traditionally relied on methods that can have limitations such as harsh reaction conditions, low yields, and the use of stoichiometric amounts of catalysts. rsc.orgresearchgate.net Future research will undoubtedly focus on developing more sustainable and efficient synthetic strategies with a strong emphasis on atom economy. Atom economy, a core principle of green chemistry, aims to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. skpharmteco.comjocpr.com
Key areas for future development include:
One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the need for intermediate purification steps, solvent usage, and energy consumption. heteroletters.org The development of novel MCRs for the synthesis of this compound and its derivatives from simple, readily available precursors would be a significant advancement. heteroletters.org
Photocatalytic and Electrochemical Methods: Harnessing the power of light or electricity to drive chemical reactions offers a green alternative to traditional thermal methods. nih.gov Research into photocatalytic or electrochemical routes to construct the this compound scaffold could lead to milder reaction conditions and unique reactivity patterns. nih.gov
Use of Greener Solvents and Catalysts: A shift towards the use of environmentally benign solvents and recyclable catalysts, such as palladium on carbon (Pd/C), will be crucial for the sustainable production of these compounds. samaterials.com Microwave-assisted synthesis is another promising avenue for reducing reaction times and energy consumption. rsc.org
| Synthetic Strategy | Key Advantages | Relevant Compounds |
| One-Pot Three-Component Cyclo Condensation | Simple, efficient, cost-effective, environmentally friendly. heteroletters.org | 3,4-dihydro-3,3-dimethyl-9-phenylacridine-1(2H,9H,10H)-one derivatives. heteroletters.org |
| Microwave-Assisted Synthesis | Reduced reaction times, high yields. rsc.org | Acridin-9(10H)-one, 10-Methylacridin-9(10H)-one, 10-Phenylacridin-9(10H)-one. rsc.org |
| C-H Bond Activation | Facile and efficient structural derivatization. acs.org | 10-(4-Methoxypyridin-2-yl)-1-phenylacridin-9(10H)-one. acs.org |
Exploration of New Reactivity Modes and Mechanistic Pathways for Selective Functionalization
Understanding the inherent reactivity of the this compound core is paramount for its strategic functionalization. Future research will delve deeper into its reactivity modes and the mechanistic pathways that govern them, enabling the precise and selective introduction of various functional groups.
Key areas of exploration include:
Site-Selective C-H Functionalization: Building upon initial studies, a major focus will be to achieve predictable and high regioselectivity in the C-H functionalization of the acridine (B1665455) and phenyl rings. acs.org This will involve the design of new directing groups and catalyst systems to control the position of substitution. acs.org
Radical-Mediated Reactions: The acridine core can participate in radical reactions. researchgate.net Exploring its behavior as a hydrogen atom transfer (HAT) reagent or its reactivity towards radical species could unlock novel transformations for creating complex molecules. nih.govresearchgate.net
Dearomatization and Annulation Reactions: Investigating reactions that disrupt the aromaticity of the acridine system could lead to the synthesis of novel three-dimensional scaffolds with interesting biological or material properties. Annulation reactions, where new rings are fused onto the existing framework, will also be a fruitful area of research.
Mechanistic Investigations: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential to understand the underlying principles of the observed reactivity. This knowledge will be crucial for optimizing existing reactions and designing new, more efficient synthetic methods. acs.org
Tailoring Photophysical and Electrochemical Properties for Emerging Advanced Materials Applications
This compound and its derivatives often exhibit interesting photophysical and electrochemical properties, making them promising candidates for a variety of advanced materials. acs.org Future research will focus on fine-tuning these properties through systematic structural modifications.
Potential applications and research directions include:
Organic Light-Emitting Diodes (OLEDs): Acridinone (B8587238) derivatives have been investigated as emitters in OLEDs, particularly those exhibiting thermally activated delayed fluorescence (TADF). researchgate.netrsc.orgresearchgate.net By strategically modifying the this compound structure, for example by introducing donor and acceptor groups, it may be possible to tune the emission color, enhance quantum yields, and improve device efficiency and stability. rsc.orgresearchgate.net
Photocatalysis: Acridinium (B8443388) salts, derived from acridinones, have shown significant promise as organic photocatalysts. acs.org Future work will likely involve the synthesis and evaluation of new this compound-based photocatalysts for a range of organic transformations, with a focus on improving their stability, efficiency, and substrate scope.
Sensors and Probes: The fluorescent nature of the acridinone core can be exploited for the development of chemical sensors. researchgate.net By incorporating specific recognition motifs, this compound derivatives could be designed to selectively detect ions, molecules, or changes in their environment through changes in their fluorescence properties. researchgate.net
Electrochemical Energy Storage: The redox-active nature of the acridinone system suggests potential applications in energy storage devices. researchgate.net Research could explore the use of this compound derivatives as electrode materials in batteries or supercapacitors. uni-muenchen.de
| Application Area | Key Properties to Tailor | Example Derivative/System |
| OLEDs | Emission wavelength, quantum yield, charge transport. rsc.org | 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one. rsc.org |
| Photocatalysis | Redox potentials, excited-state lifetime, stability. | 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate. |
| Sensors | Fluorescence response to analytes, selectivity. researchgate.net | 9-phenylacridino-18-crown-6 ether type sensor molecules. researchgate.net |
| Electrochemistry | Redox stability, cycling performance. researchgate.net | 9-phenyl-10-methyl-acridan/acridinium redox system. researchgate.net |
Integration of Phenylacridinone Systems into Hybrid Material Architectures
The unique properties of this compound can be further enhanced by integrating it into larger, more complex material architectures. This approach allows for the creation of hybrid materials that combine the desirable features of the phenylacridinone unit with those of other materials, leading to synergistic effects and novel functionalities.
Future research in this area will likely focus on:
Polymer-Based Hybrids: Incorporating the this compound moiety as a pendant group or within the main chain of a polymer could lead to materials with tailored optical, electronic, or mechanical properties. These could find applications as fluorescent polymers, charge-transporting materials, or in smart coatings.
Inorganic-Organic Hybrid Nanomaterials: Grafting or coordinating this compound derivatives onto the surface of inorganic nanoparticles (e.g., silica, gold, quantum dots) can create hybrid materials with combined functionalities. mdpi.com For instance, such materials could be used for bioimaging, targeted drug delivery, or as heterogeneous catalysts.
Supramolecular Assemblies: The planar aromatic structure of the acridinone core makes it an ideal building block for supramolecular chemistry. Through non-covalent interactions such as hydrogen bonding and π-π stacking, this compound units can be self-assembled into well-defined architectures like liquid crystals, gels, or nanofibers, leading to materials with emergent properties. nih.gov
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): Integrating this compound as a linker or a functional guest within the pores of MOFs or COFs could result in materials with high porosity and tailored photophysical or catalytic properties. These could be explored for applications in gas storage, separation, and heterogeneous catalysis.
Advanced Computational Modeling for Rational Design and Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.net In the context of this compound chemistry, advanced computational modeling will play a crucial role in accelerating the discovery and development of new materials and reactions.
Key areas where computational modeling will make significant contributions include:
Rational Design of Functional Molecules: DFT calculations can be used to predict the electronic structure, photophysical properties (e.g., absorption and emission wavelengths, quantum yields), and electrochemical properties of novel this compound derivatives before their synthesis. researchgate.netnih.gov This allows for the in-silico screening of large numbers of candidate molecules, enabling researchers to focus their synthetic efforts on the most promising targets.
Predicting Reaction Outcomes and Mechanisms: Computational modeling can provide valuable insights into reaction mechanisms, helping to elucidate the role of catalysts, intermediates, and transition states. acs.org This understanding can be used to predict the outcome of reactions, optimize reaction conditions, and design new, more selective catalysts.
Machine Learning and AI-Driven Discovery: By combining large datasets of experimental and computational data with machine learning algorithms, it is possible to develop predictive models for various properties and reactivities. researchgate.net This data-driven approach can accelerate the discovery of new this compound-based materials with desired functionalities. researchgate.net
| Computational Approach | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of electronic and photophysical properties. researchgate.netnih.gov | Rational design of new emitters for OLEDs and photocatalysts. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties. researchgate.net | Understanding of fluorescence and TADF mechanisms. |
| Mechanistic Pathway Analysis | Elucidation of reaction mechanisms for C-H functionalization. acs.org | Development of more selective and efficient synthetic methods. |
| Machine Learning Models | Prediction of power conversion efficiency in dye-sensitized solar cells. researchgate.net | Accelerated discovery of new materials for energy applications. |
Q & A
Q. What are the primary synthetic routes for 1-phenylacridin-9(10H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via cyclization of intermediates. For example, a three-component reaction involving 4-chlorophenyl derivatives under DMSO-d6 conditions yields 70% product, as confirmed by -NMR and IR spectroscopy . Alternative methods include microwave-assisted reactions with isoniazid in glacial acetic acid/DMF to form pyrazole derivatives, which are precursors for functionalized acridinones . Polyphosphoric acid (PPA) at 120–130°C is also effective for cyclization, achieving 87% yield in related acridinone syntheses . Key factors include solvent polarity, catalyst choice (e.g., KOH or PPA), and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer : -NMR (300 MHz, DMSO-d6) reveals aromatic proton environments (e.g., δ 11.87 for NH), while IR spectroscopy confirms carbonyl stretches (~1623 cm) . X-ray crystallography provides geometric parameters (bond lengths, angles) for structural validation, as seen in phenanthren-9(10H)-one analogs . Elemental analysis (e.g., C, H, N percentages) and melting points (e.g., 366°C) are essential for purity assessment .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer : Antibacterial assays using agar diffusion or microdilution methods are standard. Derivatives like 2-(1-isonicotinoyl-pyrazol-3-yl)acridinones are tested against Gram-positive/negative strains, with MIC values reported . For mechanistic studies, enzyme inhibition assays (e.g., topoisomerase II) or fluorescence-based cellular uptake studies are recommended. Always include positive controls (e.g., ciprofloxacin) and validate via triplicate experiments .
Q. What analytical methods ensure purity and stability of this compound during storage?
- Methodological Answer : HPLC with C18 columns (e.g., 70% acetonitrile/water mobile phase) and UV detection (254 nm) monitors degradation. LC-MS identifies impurities, while thermogravimetric analysis (TGA) assesses thermal stability. Store samples in amber vials under inert gas (N) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or spectroscopic results be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMSO vs. CDCl3 in NMR) or catalyst efficiency (PPA vs. KOH). For example, cyclization in PPA yields 87% vs. 70% in DMSO . Replicate experiments under standardized conditions (solvent, temperature) and use high-resolution MS or 2D NMR (COSY, HSQC) to confirm structural assignments. Cross-validate with computational models (DFT for NMR chemical shifts) .
Q. What strategies optimize the synthesis of this compound derivatives for targeted bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –Cl, –NO) at the phenyl ring to enhance antibacterial potency . For solubility, incorporate –OH or –OMe groups via Suzuki coupling. Microwave synthesis reduces reaction times (30 min vs. 3 hours) and improves regioselectivity . Screen derivatives using QSAR models to predict activity before synthesis .
Q. How do computational methods aid in understanding the photophysical properties of acridinones?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculates excitation energies and emission spectra. For example, phenanthren-9(10H)-one analogs show π→π* transitions at 350–400 nm . Molecular docking predicts binding affinities to biological targets (e.g., DNA intercalation). Use Gaussian 09 or ORCA software with B3LYP/6-31G(d) basis sets .
Q. What experimental designs address low yields in cyclization reactions for acridinones?
- Methodological Answer : If cyclization fails (e.g., due to steric hindrance), pre-functionalize intermediates via methylation or acetylation to stabilize transition states . Use flow chemistry for precise temperature control or switch to ionic liquid solvents (e.g., [BMIM][BF]) to enhance reaction efficiency . Monitor intermediates in real-time using in-situ IR or Raman spectroscopy.
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
